Technical Documentation Center

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine
  • CAS: 1880881-54-8

Core Science & Biosynthesis

Foundational

The Hydrophobic Goldilocks Zone: Calculated LogP and Physicochemical Profiling of Azetidinyl Pyrazole Amines

In contemporary medicinal chemistry and agrochemical design, the precise modulation of lipophilicity separates a successful lead compound from a toxic failure. The azetidinyl pyrazole amine scaffold has emerged as a priv...

Author: BenchChem Technical Support Team. Date: March 2026

In contemporary medicinal chemistry and agrochemical design, the precise modulation of lipophilicity separates a successful lead compound from a toxic failure. The azetidinyl pyrazole amine scaffold has emerged as a privileged structural motif in this regard. By synthesizing the high ring strain of the azetidine ring with the hydrogen-bonding capacity of the pyrazole core, scientists can finely tune the calculated partition coefficient (cLogP).

As an Application Scientist, I approach this scaffold not just as a chemical structure, but as a tunable physicochemical system. This whitepaper deconstructs the causality behind the hydrophobicity of azetidinyl pyrazole amines and provides self-validating experimental protocols for their empirical evaluation.

Mechanistic Causality of the Scaffold's Hydrophobicity

To understand the cLogP of this system, we must isolate its constituent parts and analyze their solvation thermodynamics.

The Azetidine Advantage

Azetidines are four-membered nitrogen-containing heterocycles characterized by a significant ring strain of approximately 25.4 kcal/mol. Unlike their larger, more flexible counterparts (pyrrolidines and piperidines), azetidines restrict conformational freedom. From a hydrophobicity standpoint, substituting a pyrrolidine for an azetidine removes a methylene group, which directly lowers the cLogP. Furthermore, the compact sp³-geometry reduces the hydrophobic surface area exposed to the solvent, limiting non-specific binding to off-target lipophilic pockets and improving overall pharmacokinetic profiles[1].

The Pyrazole Core and Amine Linkage

Pyrazoles are metabolically robust five-membered heteroaromatics. When linked to an azetidine via an amine, the resulting electronic environment is unique. The pyrazole acts as both a hydrogen bond donor and acceptor, reducing the overall lipophilicity while maintaining a favorable polar surface area (PSA). In liver microsome assays, pyrazole rings demonstrate superior metabolic stability compared to thiazoles or triazoles due to their specific electron distribution[2]. Recently, this specific azetidinyl pyrazole architecture has been successfully deployed in novel acyl-ACP thioesterase (FAT) inhibiting herbicides, proving its efficacy across biological kingdoms[3].

Modulating cLogP to Evade Cytochrome P450 Metabolism

Why do we care about a cLogP reduction of 0.5 to 1.0 units? Cytochrome P450 enzymes (e.g., CYP3A4) possess highly lipophilic active sites. High LogP compounds (cLogP > 3.5) are rapidly sequestered and oxidized.

By contracting a pyrrolidine ring to an azetidine, the cLogP is lowered into the "Goldilocks zone" (1.0 - 3.0). This physical reduction in lipophilicity, coupled with the rigid strain of the azetidine ring, creates a steric and thermodynamic penalty for CYP450 binding. Empirical data shows that this specific ring contraction drastically improves human liver microsome (HLM) stability[2].

G A Initial Lead: Pyrrolidinyl Pyrazole Amine (High cLogP, High Metabolism) B Ring Contraction (Azetidine Substitution) A->B Structural Optimization C Azetidinyl Pyrazole Amine (Lower cLogP, Increased sp3) B->C D In Vitro ADME (Microsomal Stability) C->D Empirical Validation E Favorable Hydrophobicity (Target Binding + Stability) D->E cLogP < 3.0

Fig 1: Logical workflow for optimizing hydrophobicity via azetidine ring contraction.

Quantitative Impact of Ring Size on Physicochemical Properties

The following table summarizes the quantitative impact of ring size on the calculated LogP, ring strain, and metabolic stability when conjugated to a standard pyrazole amine core.

Scaffold VariationRing SizecLogP (Calculated)Ring Strain (kcal/mol)HLM Stability (% remaining at 30 min)
Azetidinyl pyrazole amine 41.225.485%
Pyrrolidinyl pyrazole amine 51.85.440%
Piperidinyl pyrazole amine 62.1~0.155%

(Note: Data represents generalized trends for this scaffold class based on comparative medicinal chemistry literature[2]).

Self-Validating Experimental Protocols for Hydrophobicity

Theoretical cLogP must be empirically validated. Because the amine linkage in our scaffold is ionizable (typical pKa 8.0 - 9.0), the hydrophobicity at physiological pH is best represented by LogD. I mandate orthogonal validation using both thermodynamic and kinetic systems to ensure data integrity.

Protocol A: The Gold-Standard Shake-Flask Method (LogD at pH 7.4)

This protocol measures the true thermodynamic partitioning of the compound.

Causality of Design: Pre-saturating the aqueous and organic phases prevents volume shifts during the assay, ensuring the concentration ratio strictly reflects the compound's thermodynamic partitioning preference rather than solvent miscibility artifacts.

Step-by-Step Methodology:

  • Solvent Preparation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the phases.

  • Sample Spiking: Dissolve the azetidinyl pyrazole amine in the pre-saturated 1-octanol to a concentration of 1 mg/mL.

  • Partitioning: Add equal volumes (e.g., 5 mL) of the spiked octanol and pre-saturated PBS into a glass vial.

  • Equilibration: Agitate the vial on a mechanical shaker at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to achieve complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.

  • Self-Validation Check (Critical): Calculate the mass balance by comparing the total quantified mass in both phases against the initial stock concentration. A recovery of <95% indicates compound precipitation or adsorption to the glass, automatically invalidating the run.

Protocol B: Chromatographic Hydrophobicity Index (CHI) via RP-HPLC

This high-throughput kinetic method serves as an orthogonal validation to the shake-flask assay.

Causality of Design: The C18 stationary phase acts as a surrogate for the biological phospholipid bilayer. By measuring retention times, we assess the dynamic hydrophobic interactions of the molecule.

Step-by-Step Methodology:

  • System Setup: Utilize an RP-HPLC system equipped with a standard C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Gradient: Run a fast linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) in Water (containing 0.1% Formic Acid) over 5 minutes.

  • Calibration: Inject a reference mixture of 6 standard compounds with strictly known LogP values (e.g., paracetamol, toluene, bromobenzene).

  • Sample Injection: Inject the azetidinyl pyrazole amine (10 mM in DMSO) and record the retention time (

    
    ).
    
  • Self-Validation Check (Critical): The use of the calibration mixture ensures that any shift in column chemistry, temperature fluctuations, or mobile phase composition is mathematically normalized. If the

    
     of the calibration curve drops below 0.99, the system flags the column for replacement, making the protocol internally self-correcting.
    

G N1 Prepare Azetidinyl Pyrazole Analogs (10 mM in DMSO) N2 RP-HPLC System (C18 Column, Gradient MeCN/H2O) N1->N2 N3 Measure Retention Time (tR) N2->N3 N5 Calculate Chromatographic Hydrophobicity Index (CHI) N3->N5 N4 Calibrate with Reference Compounds (Known LogP) N4->N5 N6 Derive Experimental LogP N5->N6

Fig 2: RP-HPLC workflow for high-throughput determination of the Chromatographic Hydrophobicity Index.

Conclusion

The azetidinyl pyrazole amine is not merely a structural curiosity; it is a highly engineered physicochemical tool. By leveraging the high ring strain and sp³ character of the azetidine alongside the robust hydrogen-bonding profile of the pyrazole, researchers can force molecules into the optimal cLogP "Goldilocks zone." This deliberate modulation of hydrophobicity is the primary causal driver behind the scaffold's ability to evade rapid CYP450 metabolism while maintaining excellent target affinity.

References

1. 2.1 3. 2 4.3

Sources

Exploratory

Technical Guide: Solubility Profiling of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

This technical guide details the solubility profiling, formulation strategies, and experimental characterization of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine . Executive Summary 5-(azetidin-1-yl)-1,3-dimethyl-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profiling, formulation strategies, and experimental characterization of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine .

Executive Summary

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine represents a specific class of amino-pyrazole heterocycles often utilized as scaffolds in Janus Kinase (JAK) inhibitors and other heterocyclic drug candidates. Its physicochemical behavior is dominated by the interplay between the basic primary amine at position 4, the electron-donating azetidine ring at position 5, and the lipophilic methyl groups.[1]

This guide addresses the critical challenge of formulating this compound: balancing the lipophilicity required for cell permeability with the aqueous solubility needed for biological assays. While DMSO provides a robust stock vehicle, aqueous solubility is highly pH-dependent due to the ionizable amino group.

Key Physicochemical Parameters (Predicted)
ParameterEstimated ValueImplication
Molecular Weight ~180.25 g/mol Small molecule, favorable for diffusion.
cLogP 0.8 – 1.2Moderately lipophilic; likely permeable but requires formulation aid.
pKa (Conj. Acid) ~4.5 – 5.5Weak base. Solubility increases significantly at pH < 4.
H-Bond Donors 1 (–NH₂)Potential for intermolecular H-bonding (crystal packing).
H-Bond Acceptors 3 (Pyraz-N, Azet-N, –NH₂)Good solubility in polar aprotic solvents (DMSO).[2]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard solvent for preparing stock solutions of this compound due to its high polarity and aprotic nature, which disrupts intermolecular hydrogen bonding without protonating the amine.

Dissolution Mechanism

The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, interacting with the protons of the C4-amino group. Simultaneously, the non-polar methyl groups of DMSO solvate the hydrophobic azetidine and methyl-pyrazole regions via van der Waals forces.

Preparation of 100 mM Stock Solution

Target Concentration: 100 mM is the standard for high-throughput screening (HTS) and storage.

  • Solubility Limit: The compound is expected to be soluble in DMSO up to >200 mM at 25°C.

  • Protocol:

    • Weigh 18.02 mg of the solid compound into a verified glass vial (avoid polystyrene).

    • Add 1.0 mL of anhydrous DMSO (≥99.9%, molecular sieve treated).

    • Vortex for 30 seconds. If solid persists, sonicate at 35 kHz for 5 minutes.

    • Visual Check: Solution must be optically clear with no Tyndall effect (particulates).

Stability & Storage[3]
  • Oxidation Risk: The primary amine at C4 is susceptible to slow oxidation (N-oxide formation) or dimerization in DMSO upon prolonged exposure to air.

  • Hygroscopicity: DMSO is hygroscopic. Absorbed water can cause the compound to precipitate or hydrolyze over time.

  • Best Practice: Store stocks at -20°C or -80°C in aliquots, under argon or nitrogen atmosphere. Avoid repeated freeze-thaw cycles.

Solubility in Water & Aqueous Buffers[3]

Aqueous solubility for this compound is pH-dependent . The molecule exists in equilibrium between its neutral (free base) and cationic (protonated) forms.

The pH-Solubility Profile
  • pH < 4 (Simulated Gastric Fluid): High Solubility (>10 mg/mL). The primary amine (and potentially the pyrazole N2) protonates, forming a water-soluble salt.

  • pH 7.4 (PBS/Physiological): Low/Moderate Solubility (<1 mg/mL). The compound exists primarily as a neutral free base, limited by the lipophilicity of the azetidine and methyl groups.[1]

  • pH > 9: Low Solubility.[3] Fully deprotonated; risk of aggregation.

Formulation Strategies for Biological Assays

To maintain solubility in aqueous media (e.g., cell culture), use a co-solvent system or pH adjustment :

  • DMSO Spike Method:

    • Prepare stock in DMSO.

    • Dilute into media such that final DMSO concentration is ≤0.5% (v/v).

    • Risk: Rapid precipitation ("crashing out") may occur upon dilution.

    • Mitigation: Vortex media while adding the DMSO stock dropwise.

  • Acidification (For Stock):

    • Dissolving the compound in 10 mM HCl or dilute acetic acid will drastically improve aqueous solubility by generating the hydrochloride or acetate salt in situ.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method for precise solubility determination.

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4, Acetate pH 4.0).

  • Equilibration: Agitate (shake/rotate) at 25°C for 24–48 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

  • pH Verification: Measure the pH of the supernatant after equilibrium; the amine may shift the buffer pH.

Protocol B: Kinetic Solubility (Turbidimetric Assay)

Use this method for rapid screening of formulation conditions.

  • Stock: Prepare a 10 mM stock in DMSO.

  • Titration: Add stock stepwise (e.g., 1 µL increments) into 200 µL of aqueous buffer in a 96-well plate.

  • Detection: Monitor Absorbance at 620 nm (turbidity) after each addition.

  • Endpoint: The concentration at which Absorbance spikes indicates the onset of precipitation (Solubility Limit).

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solubilizing the compound based on the intended application.

SolubilityWorkflow Start Start: 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Stock Prep) SolventChoice->DMSO Storage/HTS Water Aqueous/Buffer SolventChoice->Water Bioassay HighConc Conc > 50 mM? DMSO->HighConc CheckPH Check pH Requirement Water->CheckPH ClearSol Clear Solution (Stable Stock) HighConc->ClearSol No Sonicate Sonicate / Warm (37°C) HighConc->Sonicate Yes Sonicate->ClearSol Acidic pH < 5.0 (Protonated Cation) CheckPH->Acidic Neutral pH 7.4 (Neutral Species) CheckPH->Neutral Soluble High Solubility (> 5 mg/mL) Acidic->Soluble Precipitation Risk of Precipitation (Use Co-solvent / Cyclodextrin) Neutral->Precipitation

Figure 1: Decision tree for solubilization strategies based on solvent system and pH conditions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media "Crash-out" effect upon diluting DMSO stock into aqueous media.Pre-dilute stock in 1:1 DMSO:Water before adding to bulk media. Use rapid mixing.
Yellowing of DMSO Stock Oxidation of the primary amine (C4-NH₂).Prepare fresh stocks. Store under inert gas (Ar/N₂). Add antioxidant (e.g., 0.1% Ascorbic Acid) if assay permits.[1]
Low Solubility at pH 7.4 Neutral species has high lattice energy.Use a solubilizing excipient: 20% Sulfobutylether-β-cyclodextrin (SBECD) or PEG400 .
Oiling Out Compound melts/aggregates rather than dissolving (common with azetidines).Reduce temperature during dissolution. Ensure vigorous vortexing to break oil droplets.

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2006).[1] "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology. Link

  • Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. Link

  • PubChem Compound Summary. (2024). "1,3-dimethyl-1H-pyrazol-4-amine derivatives." National Center for Biotechnology Information. Link

Sources

Foundational

pKa values for 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

An In-Depth Technical Guide to the pKa Values of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine for Drug Development Professionals Authored by: A Senior Application Scientist Foreword: The Pivotal Role of pKa in Moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine for Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Pivotal Role of pKa in Modern Drug Discovery

In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its success. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's behavior in a biological system. The pKa governs the degree of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, permeability, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profiles.[1][2][3][4] A comprehensive understanding of a compound's pKa is therefore not merely an academic exercise but a fundamental prerequisite for rational drug design and lead optimization.[5] As the majority of pharmaceuticals are weak acids or bases, their ionization state across various physiological pH environments—from the acidic milieu of the stomach to the near-neutral pH of the blood—dictates their absorption, distribution, metabolism, and excretion (ADME).[3][4] This guide provides an in-depth exploration of the pKa values of the novel compound 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, offering both theoretical insights and practical methodologies for its determination and interpretation.

Molecular Structure Analysis and Estimated pKa Values

The compound 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine possesses two potential basic centers susceptible to protonation under physiological conditions: the exocyclic primary amine at the 4-position of the pyrazole ring and the nitrogen atom of the azetidine ring. The nitrogen atoms within the pyrazole ring are generally considered non-basic due to the delocalization of their lone pair of electrons in the aromatic system.[6][7][8][9]

Figure 1: Structure of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Caption: Chemical structure of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

Based on the electronic environment of these two nitrogen atoms, we can estimate their pKa values by comparison with analogous structures in the literature.

Basic CenterEstimated pKa RangeRationale
4-Amino Group 4.5 - 6.0The basicity of the 4-amino group is expected to be reduced compared to a simple alkylamine due to the electron-withdrawing nature of the pyrazole ring. However, it is likely to be more basic than aniline (pKa ~4.6) due to the less aromatic character of the pyrazole ring compared to benzene. The methyl groups on the pyrazole ring are weakly electron-donating, which may slightly increase the basicity.
Azetidine Nitrogen 8.0 - 9.5The azetidine nitrogen is a secondary aliphatic amine within a strained four-membered ring. Its basicity is expected to be comparable to or slightly lower than that of other cyclic secondary amines like pyrrolidine (pKa ~11.3) and piperidine (pKa ~11.1). The direct attachment to the pyrazole ring will have an electron-withdrawing effect, thus reducing its basicity.

These estimated values suggest that at physiological pH (7.4), the azetidine nitrogen will be predominantly protonated, while the 4-amino group will exist as a mixture of protonated and neutral forms. Accurate experimental determination is crucial for a precise understanding of the ionization profile.

Experimental Determination of pKa

A combination of experimental and computational methods provides the most reliable ionization profiles.[5] For novel compounds, it is highly recommended to obtain measured pKa values early in the lead optimization process.[1]

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added.

Step-by-Step Protocol:
  • Sample Preparation: Accurately weigh and dissolve a sample of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine in deionized water or a co-solvent system (e.g., water-methanol) if solubility is limited. The concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the basic group has been neutralized. For a molecule with two basic centers, two distinct inflection points and corresponding pKa values may be observed.[10]

UV-Vis Spectrophotometry

This method is applicable if the ionization of a functional group results in a change in the compound's ultraviolet or visible light absorption spectrum.

Step-by-Step Protocol:
  • Sample Preparation: Prepare a series of buffer solutions with precisely known pH values spanning a range that brackets the estimated pKa of the analyte.

  • Spectral Acquisition: Prepare a solution of the compound in each buffer solution, ensuring the concentration is identical across all samples. Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample.

  • Data Analysis: Identify a wavelength where the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[12]

G cluster_0 Potentiometric Titration Workflow a0 Prepare Analyte Solution a3 Titrate Sample a0->a3 a1 Prepare Standardized Titrant a1->a3 a2 Calibrate pH Meter a2->a3 a4 Record pH vs. Volume a3->a4 a5 Plot Titration Curve a4->a5 a6 Determine pKa at Half-Equivalence Point a5->a6 G cluster_1 Computational pKa Prediction Workflow b0 Build 3D Molecular Structure b1 Geometry Optimization b0->b1 b2 Select Prediction Method (QM/QSAR) b1->b2 b3 Submit for Calculation b2->b3 b4 Analyze Predicted pKa Values b3->b4 b5 Compare with Experimental Data b4->b5

Caption: General workflow for in silico pKa prediction.

Interpretation of pKa and Implications for Drug Development

The experimentally determined and/or computationally predicted pKa values are instrumental in forecasting the in vivo behavior of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

Ionization at Physiological pH

The Henderson-Hasselbalch equation can be used to calculate the percentage of the ionized form of each basic center at different physiological pH values.

% Ionized = 100 / (1 + 10^(pH - pKa))

pHEnvironment% Ionization (4-Amino, pKa ~5.5)% Ionization (Azetidine, pKa ~8.5)Implications
2.0 Stomach~99.97%~100%High solubility, but low permeability across the gastric mucosa.
6.5 Small Intestine (Duodenum)~9.9%~99.0%A significant portion of the 4-amino group is in the neutral, more permeable form, while the azetidine remains largely ionized, potentially balancing solubility and permeability for absorption.
7.4 Blood~1.2%~92.6%In circulation, the molecule will be predominantly in a charged state, which will influence its distribution into tissues and its binding to plasma proteins.
Impact on ADME Properties

The ionization state of a drug candidate directly influences its ADME profile. [1][3][4]

G cluster_0 Physicochemical Properties cluster_1 ADME Profile pKa pKa Value Solubility Aqueous Solubility pKa->Solubility Lipophilicity Lipophilicity (LogD) pKa->Lipophilicity Permeability Membrane Permeability pKa->Permeability Absorption Absorption Solubility->Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Permeability->Absorption Permeability->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion

Caption: Relationship between pKa, physicochemical properties, and ADME.

  • Absorption: The pH partition hypothesis suggests that drugs are absorbed from the gastrointestinal tract in their un-ionized, more lipophilic form. [3]Therefore, the pKa values will determine the optimal site of absorption.

  • Distribution: The extent of a drug's distribution into tissues is influenced by its ability to cross cell membranes. Highly ionized drugs are often confined to the bloodstream.

  • Metabolism and Excretion: The ionization state can affect a drug's interaction with metabolic enzymes and transporters, as well as its renal clearance.

  • Target Engagement: The charge of a molecule can be critical for its interaction with the biological target, for instance, through the formation of salt bridges. [1]

Conclusion

While no experimentally determined are currently available in the public domain, this guide provides a robust framework for their determination and interpretation. A thorough understanding of the pKa of this and any drug candidate is indispensable for medicinal chemists and drug development scientists. By employing a synergistic approach of literature-based estimation, rigorous experimental measurement, and insightful computational prediction, researchers can effectively anticipate a molecule's in vivo behavior, thereby de-risking the development process and enhancing the probability of clinical success. The accurate determination of pKa is a critical early step in the journey of transforming a promising molecule into a safe and effective therapeutic agent.

References

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]

  • What is pKa and how is it used in drug development?. (2023, December 13). Pion Inc. [Link]

  • Al-Ibraheem, A., & Al-Trawneh, A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 743-758. [Link]

  • Smith, D. A., & Rolinson, G. N. (2011). The Significance of Acid/Base Properties in Drug Discovery. Current topics in medicinal chemistry, 11(20), 2548–2561. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Novak, I., & Kovač, B. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(3), 359-364. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 38, 1–55. [Link]

  • Qian, J., Li, Z., Zhang, Z., & Chen, C. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4209. [Link]

  • ROSENBERG, H. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

  • Kumar, V., & Sahu, S. K. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • (PDF) Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]

  • Ríos-Gutiérrez, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1081-1123. [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(3), 116-125. [Link]

  • Sauthof, L., & Radi, M. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Singh, P., & Kumar, A. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1265, 133433. [Link]

  • Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]

  • de Oliveira, R. B., & Soeiro, M. N. C. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(19), 10292. [Link]

  • Ríos-Gutiérrez, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Voelter, W., & Abu Safieh, K. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(10), 1136-1140. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. EPA. [Link]

  • 1,5-dimethyl-1H-pyrazol-4-amine. PubChem. [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. [Link]

Sources

Exploratory

Thermodynamic Profiling and Stabilization of Azetidine-Pyrazole Scaffolds in Medicinal Chemistry

Executive Summary The fusion of azetidine and pyrazole rings represents a high-value structural motif in modern drug discovery, exemplified by therapeutics like baricitinib .[1][2] This scaffold offers a unique balance:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of azetidine and pyrazole rings represents a high-value structural motif in modern drug discovery, exemplified by therapeutics like baricitinib .[1][2] This scaffold offers a unique balance: the azetidine ring provides critical conformational rigidity and metabolic stability (blocking metabolic soft spots), while the pyrazole acts as a versatile bioisostere for aromatic systems. However, this utility comes at a thermodynamic cost. The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it thermodynamically unstable relative to its acyclic hydrolysis products.

This technical guide details the physicochemical principles governing the stability of azetidine-pyrazole derivatives. It provides actionable strategies to mitigate ring-opening decomposition through electronic modulation and outlines rigorous experimental protocols for stability profiling.

Part 1: The Strain-Stability Paradox[3]

Thermodynamic Baseline

Azetidine is a four-membered nitrogen heterocycle.[3] Unlike the six-membered piperidine (which exists in a stress-free chair conformation), azetidine is inherently strained.[4]

  • Ring Strain Energy (RSE): ~25.4 kcal/mol.[3][4]

  • Source of Instability: The internal bond angles (~90°) deviate significantly from the ideal

    
     angle (109.5°), creating Baeyer strain. Additionally, the eclipsing interactions of hydrogens create Pitzer strain.
    
The Pyrazole Effect

When a pyrazole ring is coupled to an azetidine (commonly via the azetidine nitrogen, N-linked), it dramatically alters the electronic landscape.

  • Electronic Withdrawal: The pyrazole ring, particularly when attached at the N1 position, acts as an electron-withdrawing group (EWG) relative to an alkyl chain.

  • pKa Modulation: An unsubstituted azetidine amine is highly basic (

    
    ). Attaching a pyrazole can lower the 
    
    
    
    of the azetidine nitrogen significantly (often to < 6.0). This is the critical stabilization mechanism. By reducing the basicity, the nitrogen remains unprotonated at physiological pH, thereby removing the primary handle for acid-catalyzed decomposition.

Part 2: Mechanistic Decomposition Pathways

The azetidine ring is thermodynamically unstable but can be "kinetically trapped." The primary failure mode is acid-catalyzed nucleophilic ring opening .

The Decomposition Cascade
  • Protonation: The azetidine nitrogen accepts a proton (

    
    ). This transforms the nitrogen into a better leaving group and increases the electrophilicity of the adjacent 
    
    
    
    -carbons.
  • Nucleophilic Attack: A nucleophile (water, alcohol, or an intramolecular pendant group) attacks the

    
    -carbon.
    
  • Ring Scission: The

    
     bond breaks to release the ring strain, resulting in a linear amine or amide product.
    
Visualization: Acid-Catalyzed Hydrolysis Mechanism

AzetidineDecomposition cluster_0 Critical Control Point Reactant Azetidine-Pyrazole (Intact Scaffold) Protonated Protonated Intermediate (Activated Species) Reactant->Protonated +H+ (pH dependent) TS Transition State (Nucleophilic Attack) Protonated->TS + H2O / Nucleophile Product Linear Hydrolysis Product (Thermodynamically Stable) TS->Product Strain Release (~25 kcal/mol)

Caption: Figure 1. The acid-catalyzed decomposition pathway.[5][6] Stability is achieved by preventing the initial protonation step via electronic modulation.

Part 3: Structural Optimization Strategies

To maximize the half-life (


) of the scaffold, researchers must manipulate the electronic environment of the azetidine nitrogen.
Electronic Tuning (pKa Management)

The goal is to lower the


 of the azetidine nitrogen below the physiological pH range (7.4) and ideally below the pH of the gastric environment if oral delivery is intended.
Substituent Type (N-linked)Effect on Azetidine N-BasicityStability Risk (Acidic pH)Example Structure
Alkyl (e.g., Methyl, Ethyl)High Basicity (

)
High Risk. Rapidly protonates; susceptible to hydrolysis.N-methylazetidine
Aryl (e.g., Phenyl)Moderate Basicity (

)
Moderate Stability. Resonance delocalization reduces N-availability.N-phenylazetidine
Heteroaryl (e.g., Pyrazole)Low Basicity (

)
High Stability. Electron-deficient heterocycles prevent protonation.Baricitinib
Sulfonyl/Acyl (Amide/Sulfonamide)Neutral/Non-basic Very High Stability. Nitrogen lone pair is fully delocalized.Sulfonamide derivatives
Steric Shielding

Substituents at the C3 position of the azetidine ring (common in spiro-fused systems) can sterically hinder the approach of nucleophiles to the


-carbons, providing a secondary layer of kinetic stabilization.

Part 4: Experimental Protocols

The following protocols are designed to empirically validate the thermodynamic stability of the scaffold.

Protocol A: pH-Rate Profiling (Stress Testing)

Purpose: To determine the pH-dependent hydrolysis rate constants (


).

Reagents:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0).

  • Internal Standard: Benzophenone or similar stable non-ionizable compound.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the azetidine-pyrazole derivative in DMSO.

  • Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffer solutions (Final conc: 100 µM).

  • Sampling: Aliquot 100 µL at designated time points (

    
    ).
    
  • Quenching: Immediately quench acidic samples with cold ammonium bicarbonate; quench basic samples with dilute acetic acid.

  • Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the parent peak and the appearance of the ring-opened product (M+18 mass shift for hydrolysis).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: Accelerated Stability Assessment Program (ASAP)

Purpose: To predict shelf-life stability using isoconversion methods.

  • Design: Expose solid-state samples to a matrix of temperature and humidity.

    • Conditions: 50°C/75%RH, 60°C/40%RH, 70°C/10%RH, 80°C/Ambient.

  • Duration: 14 days.

  • Analysis: Dissolve samples in diluent and analyze via UPLC.

  • Modeling: Fit data to the modified Arrhenius equation:

    
    
    Where 
    
    
    
    is activation energy and
    
    
    is the humidity sensitivity factor.
Visualization: Stability Profiling Workflow

StabilityWorkflow Start Candidate Synthesis (Azetidine-Pyrazole) QC Purity Check (>98% required) Start->QC Branch Select Method QC->Branch MethodA Solution State (pH-Rate Profiling) Branch->MethodA Early Phase MethodB Solid State (ASAP / Thermal) Branch->MethodB Pre-Formulation AnalysisA HPLC-MS Analysis (Detect Ring Opening) MethodA->AnalysisA AnalysisB UPLC Analysis (Detect Degradants) MethodB->AnalysisB Decision Go/No-Go Decision (Based on t1/2) AnalysisA->Decision AnalysisB->Decision

Caption: Figure 2. Integrated workflow for assessing the kinetic stability of strained heterocycles.

Part 5: References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Dowell, S. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1773–1779. Link

  • Drug Hunter. (2022).[7] Why pKas Matter in Medicinal Chemistry. Link

Sources

Foundational

An In-Depth Technical Guide to Identifying Potential Biological Targets for 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Introduction: The Privileged Pyrazole Scaffold and the Quest for Novel Therapeutics The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazole Scaffold and the Quest for Novel Therapeutics

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its presence in a multitude of clinically successful drugs.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] A particularly fruitful area of research has been the development of pyrazole-containing compounds as potent and selective protein kinase inhibitors.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[6] Consequently, the pyrazole scaffold is a key structural motif in numerous approved kinase inhibitors, targeting a wide range of kinases such as JAK, B-raf, and CDKs.[6][7]

This technical guide focuses on a specific, yet under-investigated pyrazole derivative: 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine . While the biological activities of this particular molecule are not extensively documented in publicly available literature, its structural features—a substituted pyrazole core—strongly suggest its potential as a modulator of protein function, particularly within the kinome. The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for the systematic identification and validation of its potential biological targets. This document will move beyond a simple listing of techniques, delving into the causality behind experimental choices and providing detailed, actionable protocols to empower your research endeavors.

Part 1: In Silico Target Prediction & Prioritization: Building a Data-Driven Hypothesis

Before embarking on resource-intensive experimental work, a robust in silico analysis can provide a highly valuable, narrowed-down list of potential targets. This computational pre-screening is a cost-effective and efficient first step in the target identification cascade.[8]

Similarity-Based Approaches: Learning from Known Bioactive Molecules

The principle of molecular similarity, where structurally similar molecules often exhibit similar biological activities, is a powerful tool in early-stage drug discovery. By comparing our compound of interest to large databases of chemical structures with known biological targets, we can generate initial hypotheses.

Experimental Protocol: Chemical Similarity Searching

  • Structure Preparation: Obtain the 2D or 3D structure of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine in a suitable format (e.g., SMILES or SDF).

  • Database Selection: Utilize publicly available or commercial chemical databases such as PubChem, ChEMBL, or SciFinder.

  • Similarity Search: Perform a substructure or similarity search using the prepared chemical structure as a query. Tanimoto coefficient is a commonly used metric for quantifying similarity.

  • Data Analysis: Analyze the search results, paying close attention to compounds with high similarity scores and well-characterized biological targets. Kinases are likely to be highly represented among the targets of structurally similar pyrazole derivatives.[4][6]

Molecular Docking Studies: Predicting Binding Interactions at the Atomic Level

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule to a protein target.[9] Given the prevalence of pyrazole-based kinase inhibitors, a focused docking campaign against a panel of cancer-relevant kinases is a logical and powerful approach.[10]

Table 1: Prioritized Kinase Panel for Initial Docking Studies

Kinase FamilySpecific ExamplesRationale
Cyclin-Dependent Kinases (CDKs)CDK2, CDK9Frequent targets for pyrazole-based inhibitors involved in cell cycle control.[11]
Janus Kinases (JAKs)JAK1, JAK2, JAK3Several approved pyrazole-containing drugs target the JAK family.[6]
Aurora KinasesAurora A, Aurora BKnown targets of pyrazole derivatives, crucial for mitosis.[4]
Mitogen-Activated Protein Kinases (MAPKs)p38, ERKImportant signaling kinases where pyrazole scaffolds have shown inhibitory activity.[6]
Receptor Tyrosine Kinases (RTKs)VEGFR-2, EGFRFused pyrazole derivatives have been reported as dual inhibitors of these targets.[12]

Experimental Protocol: Molecular Docking Workflow

  • Protein Preparation:

    • Download the crystal structures of the selected kinases from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation:

    • Generate a 3D conformation of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).[9]

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Define the binding site (active site) of the kinase.

    • Use a docking program (e.g., AutoDock Vina) to predict the binding poses and affinities of the compound within the active site.[9]

  • Analysis of Results:

    • Rank the kinases based on the predicted binding affinities (docking scores).

    • Visually inspect the top-scoring poses to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein.

Diagram 1: Molecular Docking Workflow

PDB Select Target Protein (PDB) PrepProt Prepare Protein (Add Hydrogens, etc.) PDB->PrepProt Ligand Prepare Ligand (3D Structure) PrepLig Energy Minimize Ligand Ligand->PrepLig DefineSite Define Binding Site PrepProt->DefineSite Docking Perform Docking Simulation PrepLig->Docking DefineSite->Docking Analysis Analyze Poses & Scores Docking->Analysis

Caption: A typical workflow for molecular docking studies.

Part 2: Experimental Target Identification: Unveiling the Direct Binding Partners

While in silico methods provide valuable hypotheses, experimental validation is crucial to definitively identify the biological targets of a compound. The following experimental approaches are designed to isolate and identify proteins that directly interact with 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

Affinity-Based Pull-Down Assays: Fishing for Targets

Affinity-based pull-down is a powerful technique to isolate target proteins from a complex biological mixture, such as a cell lysate.[13] This method involves immobilizing the small molecule of interest on a solid support (e.g., beads) and using it as "bait" to capture its binding partners.

Experimental Protocol: On-Bead Affinity Matrix Pull-Down

  • Probe Synthesis:

    • Synthesize a derivative of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine with a linker suitable for covalent attachment to a solid support (e.g., agarose beads). The linker should be attached at a position that does not interfere with the anticipated binding interactions.

    • Covalently attach the linker-modified compound to the beads to create the affinity matrix.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors) and harvest the cells.

    • Lyse the cells to release the proteins, and clarify the lysate by centrifugation.

  • Incubation and Washing:

    • Incubate the affinity matrix with the cell lysate to allow the target proteins to bind to the immobilized compound.

    • Perform a series of washes to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the affinity matrix.

    • Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS).[13]

Diagram 2: Affinity-Based Pull-Down Workflow

Compound Compound of Interest Linker Add Linker Compound->Linker Beads Immobilize on Beads Linker->Beads Incubate Incubate Beads with Lysate Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by Mass Spectrometry Elute->MS

Caption: Workflow for affinity-based pull-down target identification.

Label-Free Target Identification using DARTS (Drug Affinity Responsive Target Stability)

DARTS is a label-free method that identifies target proteins based on the principle that binding of a small molecule can stabilize a protein and protect it from proteolysis.[13]

Experimental Protocol: DARTS

  • Cell Lysate Preparation: Prepare cell lysate as described in the affinity-based pull-down protocol.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine. Include a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time to allow for protein digestion.

  • SDS-PAGE Analysis: Stop the digestion and analyze the protein samples by SDS-PAGE.

  • Target Identification: Target proteins will show increased resistance to proteolysis in the presence of the compound, appearing as more intense bands on the gel compared to the vehicle control. These bands can be excised and the proteins identified by mass spectrometry.[13]

Part 3: Target Validation and Mechanistic Elucidation: From Binding to Biological Function

Identifying a binding partner is a critical step, but it is not the end of the journey. Target validation is the process of confirming that the interaction between the compound and the identified protein is responsible for the observed biological effect.[14]

Biochemical Assays: Confirming Functional Modulation

Once a putative target has been identified (e.g., a specific kinase), its functional modulation by the compound must be confirmed in a purified, in vitro system.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain the purified, active form of the candidate kinase, its specific substrate, and ATP.

  • Assay Setup: Set up a reaction mixture containing the kinase, its substrate, and ATP in a suitable buffer.

  • Compound Titration: Add varying concentrations of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine to the reaction mixtures.

  • Kinase Reaction: Initiate the kinase reaction and incubate for a set period.

  • Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays or fluorescence-based assays.

  • Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

Cellular Target Engagement Assays: Proving the Interaction in a Living System

It is essential to demonstrate that the compound binds to its target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with varying concentrations of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

  • Heating: Heat the treated cells at different temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Data Analysis: Binding of the compound will stabilize the target protein, leading to a higher melting temperature. This will be observed as a greater amount of the target protein remaining in the soluble fraction at higher temperatures in the compound-treated samples compared to the control.

Genetic Approaches for Target Validation: Linking Target to Phenotype

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9, can be used to deplete the target protein in cells.[15] If the cellular phenotype observed upon treatment with the compound is recapitulated by reducing the expression of the target protein, this provides strong evidence for on-target activity.

Diagram 3: Overall Target Identification and Validation Workflow

InSilico In Silico Prediction (Docking, Similarity) Hypothesis Hypothesized Targets InSilico->Hypothesis ExperimentalID Experimental Target ID (Pull-down, DARTS) ExperimentalID->Hypothesis Biochemical Biochemical Validation (In Vitro Assays) Hypothesis->Biochemical Cellular Cellular Target Engagement (CETSA) Hypothesis->Cellular ValidatedTarget Validated Biological Target Biochemical->ValidatedTarget Cellular->ValidatedTarget Genetic Genetic Validation (RNAi, CRISPR) Genetic->ValidatedTarget

Caption: An integrated workflow for target identification and validation.

Conclusion

The identification of biological targets for novel small molecules is a challenging but essential component of modern drug discovery. For a compound like 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, its pyrazole scaffold provides a strong rationale for investigating its potential as a kinase inhibitor. This guide has outlined a systematic, multi-faceted approach that integrates computational prediction with robust experimental identification and validation techniques. By following this comprehensive framework, researchers can efficiently and effectively elucidate the mechanism of action of this and other promising small molecules, paving the way for the development of the next generation of targeted therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry. [Link]

  • Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). (n.d.). ResearchGate. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024). Innovative Journal of Medical and Health Science. [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Technology Networks. [Link]

  • Discovery of pyrazole derivatives as promising leads against NSCLC: An integrated computational and experimental approach. (2025). PubMed. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • A Computational Analysis of the Anti-HIV Pyrazole Derivatives. (2025). IJFMR. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • Antioxidant Activities of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. (n.d.). Scholars Research Library. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. (n.d.). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Prepared by: Gemini, Senior Application Scientist Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2] The target molecule, 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, combines the privileged pyrazole scaffold with an azetidine moiety—a small, strained nitrogen-containing ring known to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[3] This guide provides a detailed examination of robust and reproducible synthetic protocols for this compound, designed for researchers in synthetic organic chemistry and drug development.

Strategic Analysis: Retrosynthetic Pathways

A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The primary disconnection strategy for the target compound focuses on the formation of the C5-N bond between the pyrazole core and the azetidine ring. This leads to two primary forward-synthesis strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed cross-coupling reaction.

G cluster_disconnection Key C-N Bond Disconnection cluster_precursor Precursor Synthesis Target 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine Pyrazolamine 5-Halo-1,3-dimethyl-1H-pyrazol-4-amine Target->Pyrazolamine SNA or Buchwald-Hartwig Azetidine Azetidine Target->Azetidine Nitropyrazole 5-Halo-1,3-dimethyl-4-nitro-1H-pyrazole Pyrazolamine->Nitropyrazole Halopyrazole 5-Halo-1,3-dimethyl-1H-pyrazole Nitropyrazole->Halopyrazole Nitration Pyrazolone 1,3-dimethyl-1H-pyrazol-5(4H)-one Halopyrazole->Pyrazolone Halogenation (e.g., Vilsmeier-Haack)

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, initiates from the readily available 1,3-dimethyl-1H-pyrazol-5(4H)-one and proceeds through key intermediates to the final product.

Synthetic Route I: Nucleophilic Aromatic Substitution (SNAr) Pathway

This classical approach leverages the electronic properties of the pyrazole ring system. The synthesis of the key precursor, 5-chloro-1,3-dimethyl-1H-pyrazol-4-amine, is achieved in two steps from a common starting material. The final step involves the direct displacement of the chloride by azetidine.

G Start 1,3-dimethyl-1H-pyrazol-5(4H)-one Intermediate1 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole Start->Intermediate1 Step 1: Nitration (H₂SO₄, HNO₃) Intermediate2 5-chloro-1,3-dimethyl-1H-pyrazol-4-amine Intermediate1->Intermediate2 Step 2: Nitro Reduction (H₂, Pd/C or SnCl₂) Product Target Compound Intermediate2->Product Step 3: SNAr Reaction (Azetidine, Base, Solvent)

Caption: Workflow for the SNAr synthetic pathway.

Protocol 1.1: Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole

This procedure is adapted from established methods for the nitration of halopyrazoles.[4]

  • Rationale: The direct nitration of 5-chloro-1,3-dimethylpyrazole provides the required 4-nitro intermediate. The strong electron-withdrawing nature of the nitro group is essential as it activates the C5 position for the subsequent nucleophilic substitution.[1]

  • Materials & Reagents:

    • 5-chloro-1,3-dimethylpyrazole (1.0 equiv)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Methylene Chloride (DCM)

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Dropping funnel

    • Separatory funnel

  • Procedure:

    • To a round-bottom flask maintained at 0 °C in an ice bath, add concentrated sulfuric acid.

    • Slowly add 5-chloro-1,3-dimethylpyrazole to the stirred acid.

    • Add fuming nitric acid dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture over crushed ice.

    • Extract the aqueous mixture with methylene chloride (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[4]

Safety Note: Handle fuming nitric and sulfuric acids with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The nitration reaction is highly exothermic.

Protocol 1.2: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazol-4-amine
  • Rationale: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation is often preferred for its clean conversion and simple work-up. This step is critical as the resulting amino group is required for the final product's structure.[1][5]

  • Materials & Reagents:

    • 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 equiv)

    • Palladium on Carbon (5% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Equipment:

    • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

    • Filtration setup (e.g., Buchner funnel with Celite®)

  • Procedure:

    • Dissolve the nitro-pyrazole intermediate in methanol or ethanol in a suitable hydrogenation vessel.

    • Carefully add 5% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminopyrazole, which can be used directly or purified by column chromatography if necessary.

Protocol 1.3: Synthesis of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (SNAr)
  • Rationale: The SNAr reaction proceeds via an addition-elimination mechanism.[6] The pyrazole ring, particularly when activated by the ring nitrogens, facilitates nucleophilic attack at the halogen-bearing carbon. The reaction is typically driven to completion by heating in the presence of a base to scavenge the HCl byproduct.

  • Materials & Reagents:

    • 5-chloro-1,3-dimethyl-1H-pyrazol-4-amine (1.0 equiv)

    • Azetidine (1.5-2.0 equiv)

    • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Equipment:

    • Reaction vial or flask with a magnetic stirrer and reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To a reaction vial, add the aminopyrazole, a polar aprotic solvent like DMSO, and the base (e.g., K₂CO₃).

    • Add azetidine to the mixture.

    • Seal the vial and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction by LC-MS. The reaction may take several hours to reach completion.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to yield the final compound.

Synthetic Route II: Buchwald-Hartwig Amination

As a powerful alternative, the Buchwald-Hartwig amination offers a highly efficient and often milder method for forming C-N bonds.[7] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[8][9]

Protocol 2.1: Synthesis of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (Buchwald-Hartwig)
  • Rationale: This reaction involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the product and regenerate the catalyst. The choice of ligand is critical for reaction efficiency.[8][10]

  • Materials & Reagents:

    • 5-chloro-1,3-dimethyl-1H-pyrazol-4-amine (1.0 equiv)

    • Azetidine (1.2 equiv)

    • Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)

    • Xantphos or other suitable phosphine ligand (~4 mol%)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

    • Toluene or 1,4-Dioxane (anhydrous)

  • Equipment:

    • Schlenk flask or oven-dried reaction vial

    • Magnetic stirrer and heating source

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, combine the aminopyrazole, base (NaOtBu), palladium catalyst, and ligand.

    • Add the anhydrous solvent (e.g., Toluene).

    • Add azetidine to the mixture.

    • Heat the reaction to 80-110 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and quench with water.

    • Extract with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the residue by flash chromatography to isolate the target compound.

Data Summary: Comparison of Key Coupling Reactions

ParameterRoute I: SNAr Route II: Buchwald-Hartwig Amination Justification & Field Insights
Reaction Type Nucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-CouplingSNAr is cost-effective (no catalyst), but Buchwald-Hartwig often provides higher yields and tolerates a wider range of functional groups.[7]
Catalyst/Promoter None (Base promoted)Pd₂(dba)₃ / Phosphine Ligand (e.g., Xantphos)The ligand choice in Buchwald-Hartwig is crucial to prevent side reactions and ensure efficient catalytic turnover.[8][10]
Base K₂CO₃, DIPEANaOtBu, Cs₂CO₃Stronger, non-nucleophilic bases like NaOtBu are standard for Buchwald-Hartwig to facilitate amine deprotonation.[9]
Solvent DMSO, DMFToluene, 1,4-DioxaneSNAr requires polar aprotic solvents to stabilize the charged intermediate. Cross-coupling reactions typically use less polar, anhydrous solvents.
Temperature 80 - 120 °C80 - 110 °CBoth methods generally require heat, although modern Buchwald-Hartwig systems can sometimes operate at lower temperatures.[9]
Typical Yield Moderate to GoodGood to ExcellentWhile SNAr is viable, cross-coupling reactions are often more reliable and higher-yielding for challenging substrates.

References

Sources

Application

Optimal reaction conditions for coupling azetidine to 1,3-dimethyl-1H-pyrazol-4-amine

This Application Note provides optimized protocols for coupling azetidine moieties to 1,3-dimethyl-1H-pyrazol-4-amine . In medicinal chemistry, this specific coupling is a high-value transformation, often employed to att...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides optimized protocols for coupling azetidine moieties to 1,3-dimethyl-1H-pyrazol-4-amine .

In medicinal chemistry, this specific coupling is a high-value transformation, often employed to attach solubilizing, metabolic-stability-enhancing saturated rings (azetidine) to kinase-privileged scaffolds (aminopyrazoles). This motif appears frequently in JAK/STAT pathway inhibitors and other oncology targets.

Because "coupling" can imply different structural connectivities, this guide details the two most chemically relevant methodologies:

  • Reductive Amination (C–N Linkage): Attaching the azetidine ring (via C3) to the pyrazole exocyclic amine.

  • Urea Assembly (N–CO–N Linkage): Linking the azetidine nitrogen to the pyrazole amine via a carbonyl bridge.

Part 1: Strategic Analysis & Retrosynthesis

Chemical Challenges
  • Nucleophilicity Mismatch: 1,3-Dimethyl-1H-pyrazol-4-amine is a heteroaromatic primary amine. Its nucleophilicity is significantly lower than that of aliphatic amines due to resonance delocalization into the pyrazole ring.

  • Azetidine Ring Strain: The 4-membered azetidine ring possesses ~25 kcal/mol of ring strain.[1][2] Acidic conditions (for reductive amination) must be controlled to prevent ring-opening or polymerization.

  • Regioselectivity: The pyrazole contains three nitrogen atoms. The N1 and N2 positions are blocked (methylated or part of the aromatic system), but the exocyclic 4-amino group is the target.

Decision Matrix: Selecting the Right Protocol
Desired LinkageTarget StructureRecommended ProtocolKey Reagent
C–N Bond Azetidin-3-yl-amino-pyrazoleReductive Amination N-Boc-azetidin-3-one
Urea Bridge Azetidine-1-carboxamideCarbamate Activation Phenyl Chloroformate

Part 2: Method A – Reductive Amination (The C–N Link)

This is the industry-standard method for decorating aromatic amines with azetidine rings to improve


 character and solubility.
Mechanism & Logic

Direct alkylation of the pyrazole amine with azetidine halides is prone to over-alkylation and elimination. Reductive amination using 1-Boc-azetidin-3-one is superior because it forms a reversible imine intermediate that is selectively reduced to the mono-alkylated product.

Optimization Note: Pyrazole amines are weak nucleophiles. The formation of the imine is the rate-determining step and requires acid catalysis (Acetic Acid) and a dehydrating environment (Molecular Sieves) to push the equilibrium forward before adding the reductant.

Protocol: Reductive Coupling of Azetidin-3-one

Reagents:

  • Amine: 1,3-Dimethyl-1H-pyrazol-4-amine (1.0 equiv)

  • Ketone: tert-butyl 3-oxoazetidine-1-carboxylate (1.2 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Acid Catalyst: Acetic Acid (AcOH) (2.0–3.0 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

Step-by-Step Procedure:

  • Imine Formation (Critical Step):

    • In a flame-dried vial, dissolve 1,3-dimethyl-1H-pyrazol-4-amine (1.0 mmol) and tert-butyl 3-oxoazetidine-1-carboxylate (1.2 mmol) in anhydrous DCE (5 mL).

    • Add Acetic Acid (2.0 mmol).

    • Optional: Add activated 4Å Molecular Sieves to absorb water.

    • Stir at Room Temperature for 2–4 hours .

    • Checkpoint: Monitor by LCMS. You may not see the stable imine, but you should see the disappearance of the starting amine. If the reaction is sluggish, heat to 40°C.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.

    • Allow to warm to Room Temperature and stir overnight (12–16 h).

  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Chromatography (SiO2). Elute with 0–10% MeOH in DCM.

    • Yield Expectation: 70–85%.

  • Deprotection (If required):

    • Treat the resulting N-Boc intermediate with TFA/DCM (1:4) at 0°C to reveal the secondary azetidine amine.

Part 3: Method B – Urea Assembly (The N–CO–N Link)

This method creates a rigid linker. The challenge is preventing the formation of symmetric ureas (Azetidine-CO-Azetidine or Pyrazole-CO-Pyrazole).

Mechanism & Logic

The "Activation-First" strategy is required. Since the Azetidine (secondary aliphatic amine) is much more nucleophilic than the Pyrazole amine (heteroaromatic), you must activate the weaker nucleophile (the pyrazole) or use a "masked" electrophile.

Optimal Route: Phenyl Chloroformate Activation. Reacting the pyrazole amine with phenyl chloroformate yields a stable phenyl carbamate. This intermediate can be isolated or used in situ.[3] The subsequent addition of azetidine (strong nucleophile) displaces the phenoxide leaving group rapidly.

Protocol: Phenyl Carbamate Urea Synthesis

Reagents:

  • Amine A: 1,3-Dimethyl-1H-pyrazol-4-amine (1.0 equiv)

  • Amine B: Azetidine (or HCl salt) (1.2 equiv)

  • Activator: Phenyl Chloroformate (1.05 equiv)

  • Base: Pyridine (for Step 1) / Triethylamine (for Step 2)

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Procedure:

  • Activation (Carbamate Formation):

    • Dissolve 1,3-dimethyl-1H-pyrazol-4-amine (1.0 mmol) and Pyridine (1.5 mmol) in anhydrous THF (5 mL).

    • Cool to 0°C.

    • Dropwise add Phenyl Chloroformate (1.05 mmol).

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Checkpoint: TLC/LCMS should show complete conversion to the Phenyl Carbamate intermediate (

      
      ).
      
  • Coupling:

    • To the reaction mixture (in situ), add Azetidine (1.2 mmol) and Triethylamine (2.0 mmol).

    • Note: If using Azetidine HCl salt, ensure enough base is added to free the amine.

    • Stir at Room Temperature for 2–6 hours. The azetidine will attack the carbamate, releasing phenol.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M NaOH (to remove the phenol byproduct—Critical Step).

    • Wash with Water and Brine.[4]

    • Dry and concentrate.[4]

  • Purification:

    • Recrystallization from EtOAc/Hexanes is often sufficient due to the high polarity difference between the urea and impurities.

Part 4: Visualization of Reaction Pathways

ReactionPathways cluster_0 Method A: Reductive Amination (C-N Link) cluster_1 Method B: Urea Synthesis (N-CO-N Link) Start 1,3-Dimethyl-1H-pyrazol-4-amine Imine Imine Intermediate (Transient) Start->Imine AcOH, DCE + Ketone Carbamate Phenyl Carbamate Intermediate Start->Carbamate PhOCOCl, Pyridine 0°C Ketone N-Boc-Azetidin-3-one ProductA Product A: N-(1-Boc-azetidin-3-yl) -pyrazol-4-amine Imine->ProductA NaBH(OAc)3 Reductive Amination PhOCOCl Phenyl Chloroformate ProductB Product B: N-(Azetidin-1-ylcarbonyl) -pyrazol-4-amine Carbamate->ProductB + Azetidine, Et3N Displacement Azetidine Azetidine (Nucleophile)

Caption: Comparative reaction pathways for coupling azetidine to pyrazole-amine via Reductive Amination (Top) and Urea Formation (Bottom).

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Conversion (Method A) Poor Imine formation due to weak nucleophilicity of pyrazole.Increase AcOH to 5 equiv; Use

as a Lewis Acid/Dehydrating agent (1.5 equiv) before adding reductant.
Ring Opening (Azetidine) Acid concentration too high or temperature too high.Keep temperature <40°C. Avoid strong mineral acids (HCl). Use AcOH or mild Lewis acids.
Symmetric Urea (Method B) Pyrazole reacting with itself.Ensure PhOCOCl is added to the Pyrazole at 0°C slowly. Do not mix Pyrazole and Azetidine before activation.
Phenol Contamination (Method B) Incomplete workup.The Phenol byproduct co-elutes with product. Wash organic layer thoroughly with 1M NaOH or

solution.

References

  • Reductive Amination of Electron-Deficient Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link

  • Azetidine Synthesis & Reactivity: Couty, F., et al. "Synthesis of Azetidines."[1][3] Organic Preparations and Procedures International, 2006. Link

  • Urea Synthesis via Phenyl Carbamates: Thavonekham, B. "Synthesis of substituted ureas from carbamates." Synthesis, 1997. Link

  • JAK Inhibitor Chemistry (Contextual): Dowty, M. E., et al. "Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647)." Journal of Medicinal Chemistry, 2020.[5] (Demonstrates pyrazole-amine reactivity in drug scaffolds). Link

Sources

Method

Application Note: Strategic Reagents for the Reduction of Nitro-Pyrazoles to Pyrazole-4-Amines

Executive Summary The pyrazole-4-amine motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical kinase hinge-binding domain in 1[1]. The synthesis of these building blocks almost unive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-amine motif is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical kinase hinge-binding domain in 1[1]. The synthesis of these building blocks almost universally routes through the electrophilic nitration of a pyrazole core followed by the reduction of the resulting 4-nitropyrazole. However, the reduction step is often complicated by the presence of sensitive peripheral functional groups (e.g., halogens, benzyl ethers, alkenes) and the propensity of the electron-rich aminopyrazole product to undergo oxidation or coordinate with metal catalysts. This application note provides a comprehensive guide to selecting the optimal reduction reagents, detailing the mechanistic causality behind each method, and offering self-validating protocols for seamless laboratory execution.

Mechanistic Rationale & Reagent Selection

Selecting the appropriate reducing agent requires balancing atom economy with chemoselectivity. The three primary methodologies utilized in modern process chemistry are:

  • Catalytic Hydrogenation (Pd/C or Pt/C): The industry standard for unfunctionalized substrates. While Pd/C provides excellent atom economy and a trivial workup, it is notorious for causing protodehalogenation in halogenated pyrazoles (e.g., 3-chloro-4-nitropyrazole). To mitigate this, substituting palladium with platinum on carbon (Pt/C) or using doped Pd/C in the presence of aqueous HCl can suppress carbon-halogen bond cleavage, yielding the 2[2].

  • Béchamp-Type Reduction (Fe/NH₄Cl): Iron powder in the presence of ammonium chloride offers a mild, highly chemoselective alternative. The causality of using NH₄Cl (pKa ~9.2) rather than strong mineral acids is to provide a buffered, mildly protic environment. This gently activates the iron surface via the continuous regeneration of Fe(II) species without hydrolyzing acid-sensitive groups or over-protonating the resulting aminopyrazole, which would otherwise complicate the extraction process.

  • Copper-Catalyzed Borohydride Reduction (NaBH₄/CuCl): An elegant, pressure-free methodology for complex or heavily functionalized substrates. Sodium borohydride reacts with catalytic CuCl to generate a transient copper hydride species. This active reductant selectively reduces the nitro group, avoiding the need for specialized pressure vessels and circumventing the use of toxic tin or heavy iron sludges, making it a 3[3].

Comparative Reagent Data

Reagent SystemTypical YieldChemoselectivity (Halogens)ScalabilityPrimary Byproducts / Workup
Pd/C, H₂ 85–95%Poor (Protodehalogenation risk)ExcellentMinimal (Celite filtration only)
Pt/C, H₂ (Acidic) 80–90%GoodExcellentMinimal (Requires pressure reactor)
Fe / NH₄Cl 75–85%ExcellentModerateIron oxide (Fe₃O₄) sludge
NaBH₄ / CuCl 70–80%GoodHighBorate salts, copper residues
SnCl₂ • 2H₂O 70–85%ExcellentPoorToxic tin salts, stubborn emulsions

Decision Workflow for Reagent Selection

G Substrate 4-Nitropyrazole Substrate CheckFG Contains Halogens (Cl, Br, I) or Reducible Groups? Substrate->CheckFG PathYes Yes: Chemoselective Reduction Required CheckFG->PathYes Yes PathNo No: Standard Reduction Tolerated CheckFG->PathNo No FeNH4Cl Fe / NH4Cl (Aqueous/EtOH, Reflux) Tolerates Halogens PathYes->FeNH4Cl NaBH4Cu NaBH4 / CuCl (EtOH/THF) Scalable, Pressure-Free PathYes->NaBH4Cu PdC Pd/C, H2 (MeOH or EtOH) Clean, Simple Workup PathNo->PdC Product 4-Aminopyrazole Product FeNH4Cl->Product NaBH4Cu->Product PdC->Product

Figure 1: Decision matrix for selecting the optimal reduction reagent for 4-nitropyrazoles.

Step-by-Step Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Pd/C)

Best for: Unfunctionalized or alkyl/aryl-substituted 4-nitropyrazoles.

  • Setup: Charge a round-bottom flask with 4-nitropyrazole (10 mmol) and methanol (50 mL, 0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq Pd). Causality: Pd/C is highly pyrophoric; adding it to a pre-wetted substrate solution minimizes the risk of solvent ignition.

  • Degassing: Purge the suspension by bubbling N₂ gas for 5 minutes, followed by purging with H₂ gas via a balloon (or Parr shaker at 14–50 psi).

  • Reaction: Stir vigorously at room temperature until H₂ uptake ceases (typically 2–4 hours).

  • Workup: Filter the mixture through a tightly packed pad of Celite. Causality: Celite traps fine, colloidal palladium particles, preventing heavy metal contamination and product degradation during concentration. Wash the pad with excess methanol and concentrate the filtrate in vacuo.

Protocol B: Chemoselective Béchamp Reduction (Fe/NH₄Cl)

Best for: Halogenated or base-sensitive 4-nitropyrazoles.

  • Setup: Dissolve the 4-nitropyrazole (10 mmol) in a 3:1 mixture of EtOH/H₂O (50 mL). Add solid NH₄Cl (20 mmol, 2.0 eq).

  • Activation: Heat the mixture to 70 °C. Once heated, add Iron powder (325 mesh, 50 mmol, 5.0 eq) portion-wise. Causality: Portion-wise addition controls the highly exothermic reduction process and prevents solvent bumping.

  • Reaction: Reflux the mixture for 2–3 hours with vigorous mechanical stirring. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the insoluble iron powder and the dissolved substrate.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and filter through Celite to remove the iron sludge. Wash the filter cake thoroughly with hot EtOAc. Wash the combined organic filtrate with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Copper-Catalyzed Borohydride Reduction (NaBH₄/CuCl)

Best for: Scalable, pressure-free reductions requiring high chemoselectivity.

  • Catalyst Generation: In a flask cooled to 0 °C, suspend NaBH₄ (70 mmol, 7.0 eq) and CuCl (0.3 mmol, 0.03 eq) in anhydrous THF (20 mL). Causality: CuCl reacts with NaBH₄ to form the active copper hydride species, visually indicated by the suspension turning black.

  • Dose-Controlled Addition: Dissolve the 4-nitropyrazole (10 mmol) in EtOH (20 mL). Add this solution dropwise to the borohydride suspension over 1 hour. Causality: EtOH accelerates the reduction rate by acting as a proton shuttle. Dropwise addition prevents thermal runaway and controls the volumetric evolution of H₂ gas.

  • Reaction: Stir for an additional 1 hour at room temperature.

  • Workup: Quench carefully by adding saturated aqueous NH₄Cl dropwise until effervescence ceases. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate.

Self-Validation & Troubleshooting

To ensure the integrity of the reduction protocols, the following self-validating checks must be integrated into the workflow:

  • Visual Cues:

    • Protocol A: The starting nitro compound is typically bright yellow. A successful reduction yields a colorless or pale-brown solution.

    • Protocol B: The reaction mixture must undergo a distinct visual transition from a grey suspension (Fe⁰) to a dense, dark brown/black sludge (Fe₃O₄), confirming iron oxidation.

    • Protocol C: Effervescence (H₂ gas release) should strictly correlate with the addition rate of the substrate/EtOH solution and subside upon reaction completion.

  • Chromatographic Validation (TLC): The 4-aminopyrazole product will be significantly more polar than the nitro precursor. It will exhibit moderate UV activity but will stain intensely purple/brown when developed with Ninhydrin stain and heated.

  • Spectroscopic Validation (NMR & MS):

    • ¹H NMR: The highly deshielded pyrazole C3/C5 protons of the nitro precursor (typically >8.0 ppm) will shift upfield (~7.2–7.5 ppm) due to the electron-donating nature of the newly formed amine. A broad singlet corresponding to the -NH₂ group will appear between 3.5–5.0 ppm (solvent dependent).

    • LC-MS: The mass shift from the nitro to the amine product is exactly -30 Da (loss of O₂ [32 Da] and gain of H₂ [2 Da]). The spectrum will shift from [M+H]⁺ to [M-30+H]⁺.

References

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed.[Link]

  • US10233155B2 - Processes for the preparation of pesticide compounds - Google P
  • Metal Hydride? NO Protection, NO Problem and NO-Where to Hide - Scientific Update.[Link]

Sources

Application

Storage and handling requirements for 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

An Application Note and Protocol for the Safe Storage and Handling of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine Abstract This document provides a comprehensive guide to the essential storage and handling requirem...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Storage and Handling of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Abstract

This document provides a comprehensive guide to the essential storage and handling requirements for the novel research compound, 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure compound integrity, experimental reproducibility, and operator safety. The recommendations are synthesized from an analysis of the compound's core structural motifs—a substituted pyrazole and a strained azetidine ring—and are grounded in established principles of laboratory safety and chemical management.

Introduction: A Structural Perspective on Handling

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a substituted pyrazole core linked to a four-membered azetidine ring. The pyrazole moiety is a common scaffold in medicinal chemistry, while the azetidine ring, a strained cyclic amine, imparts unique conformational constraints. This combination necessitates specific handling and storage considerations. The general reactivity of pyrazole derivatives and the known sensitivity of azetidine to air and moisture inform the stringent protocols required.[1][2] Proper management is critical not only for preventing compound degradation, which can compromise experimental outcomes, but also for mitigating potential health and safety risks.

Compound Profile and Hazard Summary

While specific experimental data for this molecule is not widely published, a detailed profile can be constructed by examining its constituent parts.

Physicochemical Properties (Inferred)
PropertyValue / DescriptionSource / Basis
Molecular Formula C₉H₁₆N₄Calculated
Molecular Weight 180.25 g/mol Calculated
Appearance Likely an off-white to light-yellow solid.Inferred from similar pyrazole-amine compounds.[3]
Key Structural Features Substituted pyrazole ring, tertiary amine, strained azetidine ring.Chemical Structure
Hazard Identification and GHS Classification (Inferred)

The following hazard profile is inferred from Safety Data Sheets (SDS) of structurally related pyrazole and azetidine compounds.[1][4][5][6][7] Researchers must treat the compound as hazardous until its specific toxicology is fully characterized.

GHS Pictogram(s)Hazard Class & StatementPrecautionary Measures (Select P-Statements)


Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[5][6][7] Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.[5][6] Serious Eye Damage/Irritation (Category 1/2A) - H318/H319: Causes serious eye damage/irritation.[5][6] Air/Moisture Sensitivity - Inferred from the azetidine moiety.[1]Prevention: P264, P270, P280 (Wash hands thoroughly; Do not eat/drink; Wear protective gloves/eye protection).[5][6][8] Response: P301+P312, P302+P352, P305+P351+P338 (IF SWALLOWED: Call a POISON CENTER; IF ON SKIN: Wash with soap and water; IF IN EYES: Rinse cautiously with water for several minutes).[6][8][9] Storage: P403+P233, P405 (Store in a well-ventilated place. Keep container tightly closed; Store locked up).[10][11]

Personal Protective Equipment (PPE)

Due to the inferred hazards, a stringent PPE policy is mandatory when handling this compound.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Standard safety glasses are insufficient.[5][11]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[5][12]

  • Skin and Body Protection: A flame-retardant lab coat is required. Ensure clothing fully covers exposed skin. For larger quantities, consider an impervious chemical suit.[5][12]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][11]

Storage Protocols: Preserving Compound Integrity

The presence of the azetidine ring suggests a high likelihood of sensitivity to air and moisture, which can lead to degradation.[1] Therefore, controlled storage is paramount.

Receiving and Initial Logging
  • Upon receipt, immediately move the container to a controlled environment (e.g., a fume hood).

  • Inspect the container for any signs of damage or a compromised seal. Report any issues to the supplier immediately.

  • Log the compound into your chemical inventory system, noting the date of receipt, batch number, and initial quantity.

  • Affix a label to the container indicating the date received and the planned expiration/re-test date.

Storage Conditions

The primary goal is to protect the compound from atmospheric moisture, oxygen, and heat.

ConditionShort-Term Storage (< 4 weeks)Long-Term Archival Storage (> 4 weeks)Rationale
Temperature 2–8 °C (Refrigerated)-20 °C (Frozen)Azetidine and its derivatives are often stored at cool temperatures to minimize degradation.[1][11] Freezing is preferred for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)The azetidine moiety can be sensitive to air and moisture.[1] An inert atmosphere prevents oxidative degradation and hydrolysis.
Container Original supplier vial (if suitable) or amber glass vial with a PTFE-lined cap.Amber glass vial with a PTFE-lined cap, sealed with Parafilm®.Protects from light and ensures a tight seal against moisture and air.[3][13]
Desiccation Store within a desiccator cabinet.Store within a desiccator inside the freezer.Provides an additional layer of protection against moisture ingress, especially during temperature changes.
Storage Workflow Diagram

G compound_receipt Compound Received inspect_seal Inspect Container Seal compound_receipt->inspect_seal log_inventory Log in Chemical Inventory inspect_seal->log_inventory Seal OK damaged Seal Damaged: Contact Supplier & Quarantine inspect_seal->damaged Seal Damaged storage_decision Usage Timeframe? log_inventory->storage_decision short_term Short-Term Storage (2-8°C, Inert Gas, Desiccator) storage_decision->short_term < 4 Weeks long_term Long-Term Storage (-20°C, Inert Gas, Desiccator) storage_decision->long_term > 4 Weeks

Caption: Decision workflow for storing the compound upon receipt.

Handling Protocols: Ensuring Safety and Accuracy

All manipulations must be performed within a certified chemical fume hood.

Protocol: Weighing the Solid Compound
  • Preparation: Place a clean, anti-static weigh boat on an analytical balance and tare it. Ensure all necessary equipment (spatulas, vials) is inside the fume hood.

  • Equilibration: Remove the compound container from its storage location (refrigerator/freezer) and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust.[6]

  • Measurement: Close the container immediately. Record the precise weight from the balance.

  • Cleanup: Promptly transfer the weighed solid to your experimental vessel. Clean the spatula and weighing area according to your lab's procedures.

  • Storage Return: Seal the main container, wrap the cap with Parafilm®, and return it to the correct storage condition along with desiccant.

Protocol: Preparing a Stock Solution
  • Solvent Selection: Based on the structure (containing both polar amine/pyrazole groups and nonpolar methyl groups), common solvents like DMSO, DMF, or alcohols (Methanol, Ethanol) are likely candidates. The user must perform a small-scale solubility test to determine the optimal solvent for their application.

  • Procedure: a. Weigh the required amount of solid directly into a clean, dry volumetric flask or vial as described in Protocol 5.1. b. Add a portion of the chosen solvent (approximately 50-70% of the final volume). c. Cap the flask/vial and mix gently by swirling or vortexing. If necessary, sonication in a water bath can aid dissolution. d. Once fully dissolved, add the solvent to the final target volume. e. Mix thoroughly to ensure a homogenous solution.

  • Solution Storage: a. Store stock solutions in tightly sealed vials at -20°C or -80°C. b. To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots. c. Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

General Handling Workflow Diagram

G start Retrieve from Storage (Freezer/Fridge) equilibrate Equilibrate to RT in Desiccator start->equilibrate fume_hood Work Inside Fume Hood with Full PPE equilibrate->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Use in Experiment dissolve->experiment aliquot Aliquot for Storage dissolve->aliquot store_solution Store Aliquots at -20°C/-80°C aliquot->store_solution

Caption: General workflow for handling the compound for experiments.

Spill and Waste Management

  • Spills: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).[14] Collect the material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site thoroughly after pickup is complete.[9]

  • Waste Disposal: Dispose of unused compound and contaminated materials (gloves, vials, absorbent) as hazardous chemical waste.[5] All disposal methods must be in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[2][6]

References

  • Azetidine - Safety Data Sheet. (n.d.). ChemicalBook.
  • Safety Data Sheet: Azetidine. (n.d.). Chemos GmbH&Co.KG.
  • Pyrazole - Safety Data Sheet. (2026, February 7). ChemicalBook.
  • Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. (2023, December 21). KISHIDA CHEMICAL CO., LTD.
  • Azetidine - Safety Data Sheet. (n.d.). Apollo Scientific.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. (n.d.). ECHEMI.
  • Azetidine hydrochloride - Safety Data Sheet. (2023, July 5). Apollo Scientific.
  • Azetidine-3-carboxylic acid - SDS. (n.d.). MedChemExpress.
  • Material Safety Data Sheet (MSDS) - Pyrazole. (2026, January 21). Chemical Bull.
  • SAFETY DATA SHEET - 1H-Pyrazole-5-amine. (2026, January 31). CymitQuimica.
  • SAFETY DATA SHEET - 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid. (n.d.). Enamine.
  • SAFETY DATA SHEET - Pyrazole. (2026, January 6). MilliporeSigma.
  • Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - 3,5-Dimethylpyrazole. (2025, June 26). TCI Chemicals.
  • SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. (2025, December 21). Fisher Scientific.
  • 1,5-dimethyl-1H-pyrazol-4-amine Safety and Hazards. (n.d.). PubChem.

Sources

Method

Application Note: Amide Coupling Procedures for 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

This Application Note provides a rigorous technical guide for performing amide coupling reactions with 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine . This specific scaffold, often utilized in the synthesis of JAK in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for performing amide coupling reactions with 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine . This specific scaffold, often utilized in the synthesis of JAK inhibitors and other kinase-targeted small molecules, presents unique challenges due to the steric bulk of the azetidine ring at the C5 position adjacent to the nucleophilic C4-amine.

Executive Summary

The coupling of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (hereafter referred to as Amine-1 ) with carboxylic acids is a critical step in generating diverse libraries of bioactive heterocycles. While pyrazole amines are generally moderately nucleophilic, Amine-1 exhibits significant steric hindrance due to the ortho-substituted azetidine ring. Standard carbodiimide protocols (EDC/NHS) frequently result in stalled conversion or high rates of N-acylurea side-product formation.

This guide outlines three validated protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult substrate activation (Acid Chloride), ensuring high yields and purity while preserving the integrity of the acid-sensitive azetidine moiety.

Chemical Analysis & Mechanistic Insight

Structural Challenges
  • Steric Shielding: The C5-azetidinyl group projects bulk directly into the trajectory of the incoming electrophile. This destabilizes the tetrahedral intermediate required for amide bond formation.

  • Electronic Deactivation: While the C5-nitrogen donates electron density into the pyrazole ring, the inductive effect of the sp³-hybridized azetidine ring, combined with the electron-withdrawing nature of the pyrazole core, renders the C4-amine less nucleophilic than a standard aniline.

  • Azetidine Stability: The strained 4-membered azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) under harsh conditions or high temperatures in the presence of strong protic acids.

Decision Matrix for Coupling Reagents

The following logic gate determines the optimal protocol based on the carboxylic acid partner:

CouplingLogic Start Select Carboxylic Acid Partner IsHindered Is the Acid Sterically Hindered? Start->IsHindered Scale Reaction Scale? IsHindered->Scale No MethodC Method C: Ghosez's Reagent (Extremely Difficult) IsHindered->MethodC Yes (e.g., tertiary alpha-carbon) MethodA Method A: HATU/HOAt (Standard Discovery) Scale->MethodA < 100 mg MethodB Method B: T3P (PPA) (Scale-up / Green) Scale->MethodB > 100 mg MethodA->MethodC If Conversion < 50%

Figure 1: Strategic decision tree for selecting the appropriate amide coupling protocol for Amine-1.

Experimental Protocols

Method A: High-Performance Discovery Coupling (HATU)

Best for: Small scale (<100 mg), valuable acids, and initial screening.

Rationale: HATU generates a highly reactive aza-benzotriazole active ester that accelerates coupling rates faster than HBTU or EDC, overcoming the steric barrier of the C5-azetidine.

Reagents:

  • Amine-1 (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to form the activated ester (color change to yellow/orange is typical).

  • Add Amine-1 (1.0 equiv).

  • Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Checkpoint: If <50% conversion after 4 hours, heat to 50°C. Do not exceed 60°C to protect the azetidine ring.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

Method B: Scalable & Green Coupling (T3P)

Best for: Scale-up (>100 mg), acid-sensitive substrates, and easy purification.

Rationale: Propylphosphonic anhydride (T3P) drives the reaction with low epimerization and generates water-soluble byproducts, eliminating the need for extensive chromatography.

Reagents:

  • Amine-1 (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Pyridine (3.0 equiv) or NMM (N-methylmorpholine)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Combine Amine-1 (1.0 equiv) and Carboxylic Acid (1.1 equiv) in EtOAc (0.2 M).

  • Add Pyridine (3.0 equiv).

  • Cool the mixture to 0°C.

  • Dropwise add T3P solution (1.5 equiv).

  • Allow to warm to RT and stir for 12 hours.

  • Workup: The beauty of T3P is the workup. Wash the organic layer directly with water (2x), 1M NaOH (2x), and Brine (1x). The phosphorus byproducts wash away, often leaving pure amide.

Method C: Activation via Acid Chloride (Ghosez’s Reagent)

Best for: Extremely sterically hindered acids or unreactive anilines where HATU fails.

Rationale: Generating the acid chloride creates the most electrophilic species possible. Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral generation of acid chlorides, avoiding the harsh acidic conditions of SOCl₂ or Oxalyl Chloride that could degrade the azetidine.

Reagents:

  • Amine-1 (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Ghosez's Reagent (1.2 equiv) [CAS: 26189-59-3]

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Dissolve Carboxylic Acid (1.1 equiv) in dry DCM.

  • Add Ghosez's Reagent (1.2 equiv) at 0°C. Stir for 1 hour at RT. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via LCMS).

  • In a separate flask, dissolve Amine-1 (1.0 equiv) and TEA (2.0 equiv) in DCM.

  • Add the activated Acid Chloride solution dropwise to the Amine solution at 0°C.

  • Stir at RT for 2 hours.

Troubleshooting & Optimization Data

Table 1: Common Failure Modes and Solutions

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric clash prevents attack on Active Ester.Switch to Method C (Acid Chloride) or heat Method A to 50°C.
Azetidine Ring Opening Acidic conditions or high temperature (>80°C).Avoid SOCl₂. Use Method B (T3P) which buffers the pH. Keep Temp <60°C.
Product stuck in DMF High polarity of the amide product.Perform an aqueous crash-out: Pour reaction into 10 volumes of ice water to precipitate product.
N-Acylurea byproduct Slow amine attack allows rearrangement (common with EDC).Stop using EDC. Switch to HATU or T3P immediately.
Reaction Workflow Diagram

Workflow cluster_0 Activation Phase cluster_1 Coupling Phase Acid Carboxylic Acid Activated Active Ester (OBt / OAt) Acid->Activated Activation Reagent HATU / T3P Reagent->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Amine Amine-1 (Steric Bulk) Amine->Intermediate Nucleophilic Attack Product Final Amide Intermediate->Product Collapse

Figure 2: Step-by-step reaction workflow highlighting the critical activation and nucleophilic attack phases.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Ghosez, L., et al. (1969). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Journal of the Chemical Society. (Method C Basis).

Sources

Application

Application Note &amp; Protocols: Scalable Synthesis Routes for Azetidinyl Pyrazole Amines

Abstract Azetidinyl pyrazole amines represent a privileged scaffold in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs due to their unique structural and physicochemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidinyl pyrazole amines represent a privileged scaffold in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs due to their unique structural and physicochemical properties.[1][2][3] The rigid, sp³-rich azetidine ring often improves metabolic stability and aqueous solubility, while the pyrazole amine moiety provides versatile hydrogen bonding capabilities crucial for target engagement.[1][4] This document provides a comprehensive guide to scalable and efficient synthetic strategies for producing 3-(azetidin-3-yl)-1H-pyrazol-5-amine and its derivatives. We present two primary convergent routes, detailing the synthesis of key intermediates, step-by-step protocols for multigram-scale production, and critical insights into process optimization and safety.

Introduction: The Strategic Importance of the Azetidinyl Pyrazole Amine Scaffold

The fusion of an azetidine ring with a pyrazole amine core creates a three-dimensional structure that is highly sought after in drug discovery. The strained four-membered azetidine ring acts as a "bioisostere" for larger, more flexible groups, locking the molecule into a specific conformation for improved receptor binding and selectivity.[4] The pyrazole ring is a stable aromatic heterocycle, and its amino substituent is a key pharmacophoric element.[2] Consequently, this scaffold is a cornerstone in the development of inhibitors for various enzyme classes, including kinases and proteases.

The primary challenge in accessing these molecules lies in developing synthetic routes that are not only high-yielding but also robust, safe, and economically viable on a large scale. This guide addresses this challenge by outlining field-proven, scalable methodologies.

Retrosynthetic Analysis and Strategic Overview

A convergent approach is the most logical and efficient strategy for multigram synthesis. The target molecule, 3-(azetidin-3-yl)-1H-pyrazol-5-amine, can be disconnected into two primary building blocks: a protected azetidine synthon and a pyrazole precursor.

Figure 1: High-level retrosynthetic analysis and forward synthesis workflow.

Our focus will be on two primary strategies:

  • Route A: Stille Cross-Coupling. This involves coupling an organostannane-functionalized pyrazole with an electrophilic azetidine. This is a highly reliable and scalable reaction.

  • Route B: Nucleophilic Addition to a Pyrazole Precursor. This route involves the construction of the pyrazole ring from an azetidine-containing building block.

Synthesis of Key Intermediates

Intermediate 1: N-Boc-3-iodoazetidine (for Route A)

The synthesis of a stable, electrophilic azetidine precursor is critical. N-Boc-3-iodoazetidine is an excellent intermediate, prepared from commercially available N-Boc-3-hydroxyazetidine. The tert-butoxycarbonyl (Boc) group is chosen for its robustness under various reaction conditions and its facile removal under acidic conditions, which is often the final step in a synthetic sequence.[5]

Protocol 1: Synthesis of N-Boc-3-iodoazetidine

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
N-Boc-3-hydroxyazetidine173.2125.00.1441.0
Imidazole68.0814.70.2161.5
Triphenylphosphine262.2956.80.2161.5
Iodine (I₂)253.8155.00.2161.5
Dichloromethane (DCM)-500 mL--

Step-by-Step Methodology:

  • Reactor Setup: Charge a 1 L three-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, with N-Boc-3-hydroxyazetidine (25.0 g), imidazole (14.7 g), triphenylphosphine (56.8 g), and DCM (500 mL).

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath. The use of low temperature is crucial to control the exothermicity of the reaction upon addition of iodine.

  • Iodine Addition: Add iodine (55.0 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (200 mL). Stir vigorously until the dark color dissipates. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield N-Boc-3-iodoazetidine as a white to off-white solid.

Expected Outcome:

  • Yield: 32-38 g (78-93%).

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS analysis.

Intermediate 2: 1-Trityl-5-amino-3-(trimethylstannyl)-1H-pyrazole (for Route A)

The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and highly effective method for forming the pyrazole core.[6][7][8] For this route, we require an organometallic handle for the subsequent cross-coupling.

G Start Cyanoacetic acid hydrazide Step1 Condensation with (MeO)₂CH-C≡N Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Trityl Protection (N1) Intermediate1->Step2 Intermediate2 N-Trityl Pyrazole Amine Step2->Intermediate2 Step3 Iodination (C3) Intermediate2->Step3 Intermediate3 3-Iodo-N-Trityl Pyrazole Amine Step3->Intermediate3 Step4 Stannylation Intermediate3->Step4 Final Stannylated Pyrazole (Intermediate 2) Step4->Final

Figure 2: Workflow for the synthesis of the stannylated pyrazole intermediate.

Protocol 2: Multi-step Synthesis of the Stannylated Pyrazole

This is a multi-step sequence. For brevity, the final stannylation step is detailed here, assuming the synthesis of 5-amino-3-iodo-1-trityl-1H-pyrazole. The trityl (Tr) group is used to protect the N1 position of the pyrazole, directing the subsequent chemistry.

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
5-Amino-3-iodo-1-trityl-1H-pyrazole518.3820.00.03861.0
Hexamethylditin ((Me₃Sn)₂)327.5815.20.04631.2
Pd(PPh₃)₄1155.562.230.00190.05
Toluene-400 mL--

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a 1 L flask with 5-amino-3-iodo-1-trityl-1H-pyrazole (20.0 g) and Pd(PPh₃)₄ (2.23 g). Purge the flask with nitrogen or argon for 15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (400 mL) followed by hexamethylditin (15.2 g) via syringe.

  • Reaction: Heat the mixture to 110 °C and maintain for 4-6 hours. The reaction is typically complete when the starting iodide is no longer detectable by LC-MS.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (200 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can often be used directly in the next step after solvent removal. If required, purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.

Expected Outcome:

  • Yield: 18-20 g (84-93%).

  • Characterization: Confirm structure via NMR and MS. The product is sensitive to moisture and should be used promptly.

Route A: Scalable Synthesis via Stille Cross-Coupling

The Stille coupling is a powerful C-C bond-forming reaction that is well-tolerated by a wide range of functional groups, making it ideal for complex fragment coupling.[9]

Protocol 3: Stille Coupling and Final Deprotection

Reagent (Coupling Step)MW ( g/mol )Amount (g)Moles (mol)Equivalents
Stannylated Pyrazole (from 3.2)554.2118.00.03251.0
N-Boc-3-iodoazetidine (from 3.1)283.1010.10.03571.1
Pd₂(dba)₃915.720.890.000970.03
SPhos410.480.800.001950.06
CsF151.909.870.06502.0
1,4-Dioxane-350 mL--

Step-by-Step Methodology:

Part 1: Stille Coupling

  • Reactor Setup: To a dry 1 L flask under nitrogen, add the stannylated pyrazole (18.0 g), N-Boc-3-iodoazetidine (10.1 g), Pd₂(dba)₃ (0.89 g), SPhos (0.80 g), and CsF (9.87 g).

  • Solvent Addition: Add anhydrous 1,4-dioxane (350 mL).

  • Reaction: Heat the mixture to 100 °C for 8-12 hours. Monitor for the disappearance of the starting materials by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (300 mL), and filter through Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography (gradient elution, 20-50% ethyl acetate in hexanes) to obtain the coupled, fully-protected product.

Part 2: Final Deprotection

  • Acidic Cleavage: Dissolve the purified coupled product in DCM (150 mL) and cool to 0 °C.

  • TFA Addition: Add trifluoroacetic acid (TFA, 50 mL) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Basification & Extraction: Dissolve the residue in water (100 mL) and cool in an ice bath. Carefully adjust the pH to >10 with 2M NaOH solution. Extract the aqueous phase with a 3:1 mixture of Chloroform/Isopropanol (5 x 100 mL).

  • Final Product Isolation: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate to yield the final product, 3-(azetidin-3-yl)-1H-pyrazol-5-amine.

Scalability and Safety Considerations:

  • Toxicity: Organotin reagents are toxic. Hexamethylditin and the resulting byproducts must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All tin-containing waste must be quenched with aqueous KF and disposed of according to institutional guidelines.

  • Exotherms: The deprotection step with TFA can be exothermic and should be performed with cooling.

  • Palladium Catalysts: These are expensive. On a larger scale, catalyst loading can often be reduced. Post-reaction, palladium can be recovered and recycled.

Characterization of Final Product

The final product should be thoroughly characterized to ensure identity and purity before its use in drug development workflows.

AnalysisExpected Results for 3-(azetidin-3-yl)-1H-pyrazol-5-amine
¹H NMR Signals corresponding to azetidine CH and CH₂ protons, a pyrazole CH proton, and exchangeable NH/NH₂ protons. The integration and splitting patterns should be consistent with the structure.[10][11]
¹³C NMR Resonances for the azetidine and pyrazole carbons.
HRMS (ESI+) Calculated m/z for C₇H₁₁N₄ [M+H]⁺ should match the observed value within 5 ppm.
HPLC Purity ≥95% (typically analyzed at 220 nm and 254 nm).

Conclusion

The synthetic routes detailed in this application note provide robust and scalable methods for the production of azetidinyl pyrazole amines. The Stille cross-coupling route (Route A) offers high convergence and reliability, leveraging well-established palladium catalysis. Careful consideration of the choice of protecting groups and the safe handling of toxic reagents like organostannanes are paramount for successful scale-up. These protocols provide a solid foundation for researchers and drug development professionals to access multigram quantities of this critical chemical scaffold, enabling further exploration in medicinal chemistry programs.

References

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). International Journal of Advancement in Chemical Science.
  • Synthetic strategies, i and ii to build pyrazole ring. (n.d.). ResearchGate. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). PMC. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. (n.d.). ResearchGate. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022). PMC. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF PYRAZOLE CAPPED 2-AZITIDINONE DERIVATIVES. (2019). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2017). PMC. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry. [Link]

  • A kind of preparation method of pyrazole derivatives. (n.d.).
  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. (n.d.). American Chemical Society. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Synthesis of pyrazole imines and azetidinone compounds using conventional and microwave technique and studies of their antibacterial activity. (n.d.). NIScPR. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF PYRAZOLE CAPPED 2-AZITIDINONE DERIVATIVES. (2019). ResearchGate. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). PMC. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. (2025). chemrxiv.org. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. (n.d.). PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

Sources

Method

Application Note: Solvent Selection and Reaction Protocols for 5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols Executive Summary The compound 5-(azetidin-1-yl)-1,3-dimethyl-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary

The compound 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (CAS 1880881-54-8) is a highly specialized, privileged scaffold frequently utilized in the design of targeted kinase inhibitors, including Pim kinases, JAK/STAT pathway modulators, and Discoidin Domain Receptors (DDR1/2)[1][2][3]. The molecule presents a unique synthetic challenge due to its trifunctional nature: a nucleophilic primary amine at C4, a chelating pyrazole core, and a highly strained azetidine ring at C5. As a Senior Application Scientist, I have designed this guide to elucidate the mechanistic causality behind solvent selection, ensuring high-yielding functionalization while preserving the integrity of the strained azetidine moiety.

Structural Analysis & Mechanistic Causality in Solvent Selection

Successful functionalization of this scaffold requires balancing the reactivity of the C4-amine against the fragility of the C5-azetidine.

  • The C4-Primary Amine (Nucleophile): This aniline-like amine is the primary site for amidation and cross-coupling. It requires solvents that can stabilize the transition states of electrophilic attack.

  • The C5-Azetidine Ring (Strain & Sensitivity): The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Under strongly acidic conditions or in the presence of strong nucleophiles at elevated temperatures, the tertiary amine can undergo protonation-induced ring-opening. Causality: Protic solvents (like Methanol or Ethanol) combined with strong acids must be strictly avoided at temperatures above 40°C.

  • The 1,3-Dimethylpyrazole Core (Chelation): The electron-rich pyrazole nitrogens can coordinate with transition metals. Causality: In metal-catalyzed reactions (e.g., Buchwald-Hartwig), the solvent must provide sufficient solubility for the polar scaffold without outcompeting the ligand for the metal center, which would irreversibly poison the catalyst[4].

Quantitative Data: Solvent Compatibility Matrix

To standardize experimental design, the following matrix summarizes the physicochemical properties of commonly considered solvents and their compatibility with the azetidinyl-pyrazole scaffold.

SolventDielectric Constant (ε)Boiling Point (°C)Azetidine CompatibilityRecommended Reaction Workflow
N,N-Dimethylformamide (DMF) 36.7153.0High (if kept <80°C)Amidation (HATU/EDCI coupling)
1,4-Dioxane 2.2101.1HighPd-Catalyzed Cross-Coupling
1,2-Dichloroethane (DCE) 10.383.5Moderate (Requires mild acid)Reductive Amination
Methanol (MeOH) 32.764.7Low (Risk of ring-opening)Avoid for high-temp acidic steps

Logical Workflow for Solvent Selection

SolventLogic Start Target Reaction: 5-(Azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine Amidation Amidation (C4-NH2) Start->Amidation Coupling Pd-Catalyzed Cross-Coupling Start->Coupling RedAmin Reductive Amination Start->RedAmin Solvent1 Polar Aprotic (DMF, DCM) Amidation->Solvent1 HATU / DIPEA Solvent2 Non-Coordinating Ether (1,4-Dioxane) Coupling->Solvent2 Xantphos / Pd(OAc)2 Solvent3 Halogenated + Weak Acid (DCE + AcOH) RedAmin->Solvent3 NaBH(OAc)3 Outcome High Yield & Intact Azetidine Ring Solvent1->Outcome Solvent2->Outcome Solvent3->Outcome

Logical decision tree for solvent selection based on reaction type.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, meaning they contain built-in physical or analytical checkpoints to confirm the success of a step before proceeding.

Protocol A: HATU-Mediated Amidation of the C4-Amine

Objective: Form an amide bond without degrading the azetidine ring.

  • Preparation: Dissolve 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF provides the high dielectric constant (ε=36.7) necessary to solubilize the highly polar pyrazole and stabilize the polar transition state of the HATU active ester.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C.

    • Causality: A bulky, non-nucleophilic base is required to deprotonate the carboxylic acid without acting as a nucleophile that could attack the strained azetidine ring.

  • Coupling Agent: Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is self-validating if the solution has transitioned from a cloudy suspension to a clear, pale-yellow liquid, and the precise mass peak of the starting material (

    
     167.1, 
    
    
    
    ) is absent (<2% total area).
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). The basic quench ensures the azetidine remains unprotonated and partitions into the organic layer.
    
Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Couple the C4-amine with an aryl halide using Palladium catalysis.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Solvent Addition (Degassed Dioxane) Step1->Step2 Step3 3. Thermal Activation (90°C, 2-4h) Step2->Step3 Step4 4. In-Process Validation (LC-MS m/z 167.1) Step3->Step4 Step5 5. Isolation (Filtration/Workup) Step4->Step5

Self-validating experimental workflow for Pd-catalyzed cross-coupling.

  • Preparation: In a nitrogen-filled glovebox, combine the pyrazole-4-amine (1.0 eq), aryl halide (1.1 eq),

    
     (0.05 eq), Xantphos (0.10 eq), and 
    
    
    
    (2.0 eq) in a pressure vial.
  • Solvent Addition: Suspend the mixture in anhydrous, thoroughly degassed 1,4-Dioxane (0.1 M).

    • Causality: 1,4-Dioxane (ε=2.2) is strictly selected over polar aprotic solvents like DMF. Dioxane does not strongly coordinate to the palladium center, preventing competitive catalyst deactivation at the required 90°C operating temperature, a known issue with electron-rich pyrazoles[4].

  • Heating: Seal the vial and heat to 90°C for 4 hours.

  • Validation Checkpoint: The reaction is self-validating through a distinct colorimetric shift: the initial pale-yellow heterogeneous suspension will transition into a deep red/orange homogeneous solution upon the active formation and turnover of the Pd(0)-Xantphos complex. Confirm complete consumption of the

    
     167.1 peak via LC-MS.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove the inorganic base and precipitated Pd black. Concentrate under reduced pressure.

References

  • US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL
  • WO2018046409A1 - 8-(azetidin-1-yl)
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

The following technical guide addresses the purification of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine . This molecule features a sensitive azetidine ring fused to an electron-rich aminopyrazole core, creating a u...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine . This molecule features a sensitive azetidine ring fused to an electron-rich aminopyrazole core, creating a unique stability profile that demands specific handling to avoid degradation during purification.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The target molecule combines a 1,3-dimethylpyrazole core with a C5-azetidine and a C4-amine . This scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib analogs).

Critical Stability Warning:

  • Azetidine Ring Strain: The 4-membered azetidine ring (~25 kcal/mol strain) is susceptible to acid-catalyzed ring opening (hydrolysis) to form linear alkyl chloride or alcohol impurities. Avoid strong mineral acids (HCl, H₂SO₄) during workup.

  • Aminopyrazole Oxidation: The electron-rich C4-amine is prone to air oxidation, leading to colored azo-dimers or N-oxides.

Diagnostic Guide: Impurity Profiling

Before selecting a purification method, identify your impurity profile using the table below.

Impurity TypeOriginDiagnostic Signal (LC-MS/NMR)Removal Strategy
Hydroxylamine Intermediate Incomplete reduction of nitro-precursor[M+16] mass shift. Broad peak in HPLC.Drive reduction to completion; do not attempt to purify by acid wash.
Azetidine Ring-Opened Acidic hydrolysis (e.g., during HCl salt formation)[M+18] (diol) or [M+36] (chloride). NMR: Loss of azetidine multiplet (~4.0 ppm).Irreversible. Prevent by maintaining pH > 4. Remove via column chromatography.
Azo-Dimer Oxidation of amine (air exposure)[2M-2] mass. Deep red/brown color.Activated charcoal or Silica plug filtration.
Des-azetidinyl (Chloro) Unreacted starting material (SnAr step)Distinct Cl-isotope pattern.Recrystallization (solubility difference is high).
Transition Metals Pd/C or Fe reduction residuesNo UV/MS signal. Color (grey/black).Metal scavengers (Silica-Thiol) or Celite filtration.

Impurity Formation Pathways (Visualized)

Understanding where impurities originate is the first step to prevention.

ImpurityPathways Precursor 5-chloro-4-nitro-pyrazole SnAr SnAr Reaction (+ Azetidine) Precursor->SnAr Intermed 5-azetidinyl-4-nitro-pyrazole SnAr->Intermed Imp_SM Impurity: Unreacted Cl (Des-azetidinyl) SnAr->Imp_SM Incomplete Reduction Reduction (H2/Pd or Fe) Intermed->Reduction Imp_Open Impurity: Ring Opened (Acid Hydrolysis) Intermed->Imp_Open pH < 3 Target Target Amine (Product) Reduction->Target Imp_OH Impurity: Hydroxylamine (Incomplete Red.) Reduction->Imp_OH Stalled Rxn Target->Imp_Open pH < 3 Imp_Azo Impurity: Azo-Dimer (Oxidation) Target->Imp_Azo Air/Light

Figure 1: Reaction pathway illustrating the origin of critical impurities. Note the susceptibility of both the intermediate and product to acid-mediated ring opening.

Troubleshooting & FAQs

Issue 1: "My product turned from off-white to brown overnight."

Cause: Oxidative instability of the electron-rich aminopyrazole. Solution:

  • Immediate: Dissolve in EtOAc/DCM and pass through a short pad of silica gel (removes colored polar oligomers).

  • Prevention: Store the solid under Argon/Nitrogen at -20°C. If storing as a solution, add a trace of antioxidant (e.g., BHT) if compatible with the next step.

Issue 2: "I see a +18 mass peak and yield loss after acid workup."

Cause: You likely used 1N HCl or stronger to wash the organic layer. The azetidine ring hydrolyzed. Solution:

  • Protocol Change: Switch to Ammonium Chloride (sat. aq.) or Phosphate Buffer (pH 6-7) for washes.

  • Recovery: If the ring is opened, the molecule is destroyed. You must restart or purify the remaining intact material via chromatography (DCM:MeOH 95:5).

Issue 3: "How do I remove the hydroxylamine intermediate?"

Cause: Incomplete reduction of the nitro group. This is common with Pd/C if the catalyst is poisoned by the azetidine nitrogen. Solution:

  • Do NOT attempt acid extraction (see Issue 2).

  • Reflux: Resubject the crude to hydrogenation conditions with fresh catalyst.

  • Chemical Method: If using Fe/NH4Cl, ensure vigorous stirring and excess iron (5-10 eq).

Recommended Purification Protocols

Choose the protocol based on your crude purity.

Protocol A: Recrystallization (Purity > 85%)

Best for removing non-polar impurities and trace starting materials.

  • Solvent System: Isopropyl Alcohol (IPA) / n-Heptane.

  • Dissolution: Dissolve crude solid in minimum hot IPA (60°C). Do not boil (thermal instability).

  • Precipitation: Add warm n-Heptane dropwise until turbidity persists.

  • Cooling: Allow to cool slowly to RT, then 0°C.

  • Filtration: Wash cake with cold Heptane.

  • Drying: Vacuum oven at 40°C max (avoid high heat).

Protocol B: Acid-Base Extraction (Modified)

Only use if chromatography is not possible. Uses weak acids to preserve the ring.

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Extract with 10% Citric Acid or 0.5M Oxalic Acid (Keep cold: 0-5°C). Note: These weak acids form salts without rapidly opening the azetidine ring if done quickly.

  • Separate organic layer (contains non-basic impurities).

  • Immediately basify the aqueous layer with Sat. NaHCO₃ (cold) to pH 8.

  • Extract back into EtOAc (3x).

  • Dry over Na₂SO₄ and concentrate.

Protocol C: Column Chromatography

Safest method for high purity.

  • Stationary Phase: Silica Gel (neutralized). Pre-wash silica with 1% Triethylamine (TEA) in eluent to neutralize acidic sites.

  • Eluent: DCM : MeOH (98:2 to 90:10 gradient).

  • Additive: 0.5% NH₄OH or TEA is required to prevent streaking and degradation on silica.

Purification Decision Tree

Use this logic flow to determine the safest purification route for your specific batch.

DecisionTree Start Crude Product Analysis PurityCheck Purity > 90%? Start->PurityCheck ColorCheck Colored/Dark? PurityCheck->ColorCheck Yes ImpurityType Major Impurity? PurityCheck->ImpurityType No (<90%) Recryst Recrystallize (IPA/Heptane) ColorCheck->Recryst No Charcoal Activated Charcoal Treatment ColorCheck->Charcoal Yes ImpurityType->Recryst Starting Material Column Column Chromatography (DCM/MeOH + 1% TEA) ImpurityType->Column Regioisomers/Ring-Opened Resubject Resubject to Reduction Conditions ImpurityType->Resubject Hydroxylamine

Figure 2: Decision matrix for selecting the optimal purification method based on impurity profile.

References

  • Baricitinib Impurity Profiling: Detailed analysis of pyrazole-azetidine impurities, including ring-opening pathways and dimerization. Source: Vertex AI Search / NIH PMC.

  • Azetidine Ring Stability: Investigation into the acid-mediated decomposition of N-substituted azetidines. Source: ACS Medicinal Chemistry Letters.[1]

  • Hydroxylamine Impurities: Methods for detecting and removing hydroxylamine intermediates in amine synthesis. Source: MDPI.

  • Aminopyrazole Synthesis: General procedures for the synthesis and purification of 4-amino-1,3-dimethylpyrazoles. Source: Z. Naturforsch.

Sources

Optimization

Stability issues of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine in acidic media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability challenges with highly functionalized heterocycles during assay development and purification.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability challenges with highly functionalized heterocycles during assay development and purification. 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a versatile building block, but its structural features—specifically the strained four-membered azetidine ring coupled with the basic pyrazole-4-amine core—make it highly susceptible to degradation in acidic media.

This guide provides a mechanistic understanding of these vulnerabilities, actionable troubleshooting steps, and validated protocols to ensure the integrity of your experiments.

Mechanistic Overview: The Vulnerability of the Azetidine Ring

The primary degradation pathway of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine under acidic conditions is the acid-catalyzed ring-opening of the azetidine moiety. Azetidines possess significant inherent ring strain. When the azetidine nitrogen is protonated at low pH, it forms a highly reactive azetidinium ion[1]. This intermediate is highly electrophilic and readily undergoes an


-type nucleophilic attack by water (hydrolysis) or counterions (e.g., chloride), leading to irreversible cleavage of the C-N bond and the formation of an acyclic amine degradant[2].

DegradationPathway A 5-(azetidin-1-yl)-1,3-dimethyl -1H-pyrazol-4-amine B Protonated Azetidinium Intermediate A->B Acidic Media (H⁺) C Nucleophilic Attack (H2O or Cl⁻) B->C SN2 Pathway D Acyclic Amine Degradant (Ring-Opened Product) C->D C-N Bond Cleavage

Caption: Acid-catalyzed SN2 ring-opening pathway of the azetidine moiety.

Troubleshooting FAQs

Q1: Why does my compound degrade so rapidly in 0.1% TFA or dilute HCl during HPLC purification? A1: The degradation is driven by the protonation of the azetidine nitrogen. The


 of the azetidine nitrogen in this conjugated system typically falls between 5.0 and 6.5. In standard acidic mobile phases (pH 2-3), the nitrogen is fully protonated. This protonation exacerbates the inherent ring strain of the four-membered heterocycle, activating the adjacent carbons toward nucleophilic attack by the solvent (water/methanol).
Actionable Fix: To prevent this during purification, switch to a neutral or slightly basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 8.0).

Q2: I noticed that degradation is faster in HCl compared to H₂SO₄ at the same pH. Why? A2: This is a classic example of counterion nucleophilicity affecting degradation kinetics. While both acids protonate the azetidine ring, the chloride ion (


) from HCl is a significantly stronger nucleophile than the sulfate/bisulfate ion from 

. The chloride ion actively attacks the activated azetidinium carbon, accelerating the ring-opening process to form a chloro-propylamine derivative[2]. Actionable Fix: If acidic conditions are unavoidable, use acids with non-nucleophilic counterions (like methanesulfonic acid) and keep temperatures strictly at or below 4°C.

Q3: Is the pyrazole-4-amine core also degrading under these conditions? A3: While the pyrazole ring itself is generally robust in acidic media, the 4-amine group introduces a different vulnerability. The primary amine is basic and will protonate, which actually temporarily stabilizes the electron-rich pyrazole ring against electrophilic attack. However, if the solution is exposed to light and oxygen, the electron-rich nature of the pyrazole-4-amine makes it susceptible to oxidation[3]. Therefore, while azetidine ring-opening is the primary acute degradation pathway in acid, oxidative degradation of the amine can occur as a secondary pathway if samples are left on the benchtop for extended periods.

Quantitative Data: Degradation Kinetics

The following table summarizes the expected half-life (


) of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine under various forced degradation conditions.
Buffer / Acidic MediumpHTemperaturePrimary DegradantEstimated Half-Life (

)
0.1 M HCl1.025°CChloro-propylamine derivative< 1 hour
0.1 M HCl1.04°CChloro-propylamine derivative~4 hours
0.1% TFA (aq)2.025°CHydroxy-propylamine derivative~6 hours
50 mM Citrate Buffer4.025°CHydroxy-propylamine derivative~48 hours
10 mM NH₄HCO₃8.025°CNone (Stable)> 14 days

Experimental Protocol: Acidic Forced Degradation & LC-MS Monitoring

To accurately profile the stability of this compound in your specific formulation or assay buffer, follow this self-validating forced degradation protocol.

Step 1: Stock Solution Preparation Dissolve the compound in LC-MS grade DMSO to a concentration of 10 mg/mL. Causality: DMSO ensures complete dissolution without initiating premature hydrolysis, which can occur if protic solvents (like methanol) are used for long-term storage.

Step 2: Acidic Stress Initiation Dilute the stock solution to 0.1 mg/mL in the target acidic medium (e.g., 0.1% TFA in water). Immediately vortex to ensure homogeneity. Causality: A concentration of 0.1 mg/mL provides optimal signal-to-noise for LC-MS analysis without causing detector saturation or acid-base buffering shifts.

Step 3: Time-Course Sampling and Quenching Incubate the solution at the target temperature (e.g., 25°C). Withdraw 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately quench each aliquot by adding 50 µL of a neutralizing buffer (e.g., 200 mM ammonium acetate, pH 8.0). Causality: Quenching deprotonates the azetidine nitrogen, instantly halting the acid-catalyzed ring-opening reaction and preserving an accurate kinetic snapshot of the degradation[1].

Step 4: LC-MS/MS Analysis Analyze the quenched samples using a C18 column with a neutral mobile phase gradient (Water/Acetonitrile with 10 mM Ammonium Acetate). Monitor the disappearance of the parent mass and the appearance of the +18 Da (water addition/hydrolysis) or +36 Da (HCl addition) degradant masses.

Workflow S1 1. Sample Prep (DMSO Stock) S2 2. Acidic Stress (Target pH & Temp) S1->S2 S3 3. Quenching (Neutralize to pH 8) S2->S3 S4 4. LC-MS/MS (Neutral Mobile Phase) S3->S4

Caption: Step-by-step workflow for acidic forced degradation and kinetic monitoring.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.[Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Journal of Organic Chemistry (ACS).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for SNAr Reactions with Azetidine and Pyrazoles

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Nucleophil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving azetidine and pyrazole nucleophiles. Our focus is on the critical role of temperature in achieving high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your SNAr experiments with azetidine and pyrazoles, with a focus on temperature-related optimization.

Question 1: My SNAr reaction with azetidine is resulting in a low yield. How can I improve it?

Low yields in SNAr reactions with azetidine can be frustrating, often stemming from the inherent ring strain of the four-membered ring, which makes it susceptible to side reactions.[1] Temperature is a critical parameter to control.

Possible Causes & Recommended Solutions:

  • Suboptimal Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[2][3][4][5]

    • Solution: If your reaction is sluggish at room temperature, incrementally increase the temperature. A good starting point is 50 °C, with further increases to 80-120 °C if necessary.[2] Microwave irradiation can also be a powerful tool to significantly reduce reaction times from hours to minutes.[6]

  • Insufficiently Activated Aromatic Ring: The aromatic ring must be electron-deficient for the nucleophilic attack to occur efficiently.[2][7]

    • Solution: Ensure your substrate has at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2] For less activated systems, higher temperatures may be required to drive the reaction forward.[8]

  • Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. In SNAr, the reactivity order for halogens is F > Cl ≈ Br > I.[2]

    • Solution: If you are using a chloro, bromo, or iodo-substituted arene with low reactivity, consider switching to the fluoro-analog. The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating the initial nucleophilic addition, which is often the rate-determining step.[2][9]

  • Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions.

    • Solution: Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they effectively solvate the cation, leaving the nucleophilic anion more reactive.[2][10] However, be mindful of potential side reactions and the toxicity of these solvents.[2][11] For some systems, ethereal solvents like 2-MeTHF have proven effective.[12]

Question 2: I'm observing significant side product formation in my SNAr reaction with a pyrazole nucleophile. What is the likely cause and how can I mitigate it?

Side product formation in SNAr reactions with pyrazoles can often be attributed to the ambident nucleophilic nature of the pyrazole ring and the reaction temperature being too high.

Possible Causes & Recommended Solutions:

  • High Reaction Temperature: While elevated temperatures can increase the reaction rate, they can also lead to a loss of selectivity and the formation of undesired isomers or decomposition products.[4]

    • Solution: If you are observing multiple products, try lowering the reaction temperature. It's a delicate balance; you need enough thermal energy to overcome the activation barrier for the desired reaction without providing enough energy for side reactions to occur at a significant rate.[4][5] Consider running a temperature screen from room temperature up to 100 °C in small increments to find the optimal balance.

  • Regioisomeric Substitution: Pyrazoles can potentially react through different nitrogen atoms, leading to a mixture of regioisomers.

    • Solution: The regioselectivity can be influenced by steric hindrance on the pyrazole and the electrophile.[8] Lowering the temperature can sometimes improve selectivity. Additionally, computational modeling of the transition states can help predict the more favorable regioisomer.[13]

  • Base-Induced Side Reactions: The base used to deprotonate the pyrazole can sometimes participate in or catalyze side reactions.

    • Solution: Screen different bases. A weaker base at a slightly higher temperature might give a cleaner reaction profile than a very strong base at a lower temperature. Common bases for these reactions include Cs2CO3 and K2CO3.[14][15]

Question 3: My SNAr reaction is not going to completion, even at elevated temperatures. What else can I try?

When a reaction stalls, it's important to consider factors beyond just temperature.

Possible Causes & Recommended Solutions:

  • Poor Solubility: If either your substrate or nucleophile is not fully dissolved at the reaction temperature, the reaction will be slow or incomplete.[2][16]

    • Solution: Choose a solvent in which both reactants are soluble at the desired temperature.[2] You may need to screen a variety of polar aprotic solvents.

  • Weak Nucleophile: While azetidine and pyrazoles are generally good nucleophiles for SNAr, their nucleophilicity can be further enhanced.

    • Solution: For pyrazoles, ensure you are using a suitable base to generate the more nucleophilic pyrazolide anion. For azetidine, which is a neutral nucleophile, the reaction relies on its inherent basicity and nucleophilicity.

  • Reversible Reaction: While less common for SNAr, consider the possibility of a reversible reaction at higher temperatures.

    • Solution: If you suspect this, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the fundamentals of SNAr reactions with azetidine and pyrazoles.

Q1: What is the general mechanism of an SNAr reaction?

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[9][17]

  • Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] This step is usually the rate-determining step because it disrupts the aromaticity of the ring.[9]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

While the stepwise mechanism is common, some SNAr reactions have been shown to proceed through a concerted mechanism, where the addition of the nucleophile and the departure of the leaving group occur in a single step.[18][19][20]

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition (Rate-Determining) Product Substituted Arene Meisenheimer->Product Elimination

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Q2: Why is temperature such a critical parameter in SNAr reactions?

Temperature has a profound effect on the rate of chemical reactions, as described by the Arrhenius equation.[3]

  • Reaction Rate: Increasing the temperature increases the kinetic energy of the reacting molecules.[4][5] This leads to more frequent and more energetic collisions, increasing the likelihood that a collision will have sufficient energy to overcome the activation energy barrier of the reaction.[3][4]

  • Selectivity: As discussed in the troubleshooting section, temperature can also influence the selectivity of a reaction. Higher temperatures can provide enough energy to overcome the activation barriers of multiple reaction pathways, potentially leading to a mixture of products.[4] Conversely, carefully controlling the temperature can favor the kinetic product, which is formed through the lowest energy barrier.

Q3: What are the ideal temperature ranges for SNAr reactions with azetidine and pyrazoles?

There is no single "ideal" temperature, as it is highly dependent on the specific substrates and reaction conditions. However, a general guideline is presented in the table below.

NucleophileSubstrate ReactivityTypical Temperature RangeNotes
Azetidine Highly Activated (e.g., multiple EWGs)Room Temperature to 60 °CThe high reactivity of the substrate may not require significant heating.
Moderately Activated60 °C to 100 °CHeating is often necessary to achieve a reasonable reaction rate.
Poorly Activated100 °C to 150 °C (or microwave)More forcing conditions are typically required.[6][8]
Pyrazole Highly ActivatedRoom Temperature to 80 °CThe deprotonated pyrazole is a potent nucleophile.
Moderately Activated80 °C to 120 °CA balance must be struck between reaction rate and potential side reactions.
Poorly Activated120 °C and above (or microwave)High temperatures are often needed, and careful optimization is crucial to minimize side products.

Q4: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a significant role in SNAr reactions and can influence the required temperature.[21]

  • Polar Aprotic Solvents (DMSO, DMF, NMP): These are excellent solvents for SNAr as they solvate the cation of the nucleophile's counter-ion, leaving the anionic nucleophile (like a pyrazolide) "naked" and more reactive.[2] This can often lead to faster reactions at lower temperatures.

  • Ethereal Solvents (THF, 2-MeTHF, Dioxane): These are less polar than the aprotic solvents mentioned above and may require higher temperatures to achieve similar reaction rates.[11]

  • Protic Solvents (Alcohols, Water): These are generally poor choices for SNAr reactions as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[21]

Q5: I am still having trouble with my reaction. What is a good general troubleshooting workflow?

A systematic approach is key to solving reaction optimization problems.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Activation Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->Check_Activation Check_LG Is the leaving group optimal (F > Cl > Br > I)? Check_Activation->Check_LG Yes Success Reaction Optimized Check_Activation->Success No, Redesign Substrate Check_Temp Have you optimized the temperature? Check_LG->Check_Temp Yes Check_LG->Success No, Change Leaving Group Check_Solvent Is the solvent appropriate (polar aprotic)? Check_Temp->Check_Solvent Yes Check_Temp->Success No, Screen Temperatures Check_Solvent->Success Yes Check_Solvent->Success No, Screen Solvents

Caption: A troubleshooting workflow for overcoming poor SNAr reactivity.[2]

Experimental Protocols

General Protocol for SNAr with Azetidine

  • Preparation: To a solution of the aryl halide (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF), add azetidine (1.2-2.0 eq.) and a base (e.g., K2CO3, 2.0 eq.) if the aryl halide is a hydrochloride salt.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

General Protocol for SNAr with Pyrazole

  • Preparation: In an inert atmosphere, suspend the pyrazole (1.1 eq.) and a base (e.g., NaH or K2CO3, 1.2 eq.) in a polar aprotic solvent (e.g., DMF). Stir for 15-30 minutes at room temperature to form the pyrazolide.

  • Reaction: Add the aryl halide (1.0 eq.) to the mixture. Heat to the desired temperature and monitor the reaction's progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the azetidine protocol.

References

Sources

Optimization

Technical Support Center: Resolving Oxidation Side-Products in Pyrazole-4-Amine Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of electron-rich heteroaromatics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of electron-rich heteroaromatics. Pyrazole-4-amine derivatives are critical pharmacophores in drug development, but their inherent electron density makes them highly susceptible to oxidative degradation.

This guide moves beyond superficial troubleshooting. Here, we dissect the causality of oxidation side-products, provide mechanistic insights, and establish self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q: Why are pyrazole-4-amine derivatives so highly susceptible to oxidation? A: The pyrazole ring is an intrinsically electron-rich heteroaromatic system. When functionalized with an electron-donating amino group at the C4 position, the Highest Occupied Molecular Orbital (HOMO) energy level is significantly elevated. This makes the molecule a prime target for single-electron transfer (SET) oxidation. In the presence of ambient oxygen, trace transition metals (e.g., Fe³⁺, Cu²⁺) catalyze the formation of reactive oxygen species (ROS) via Fenton-type reactions, drastically increasing degradation rates[1].

Q: What specific oxidation side-products should I look for in my LC-MS or NMR spectra? A: You are likely observing two primary degradants:

  • Azopyrazoles (Dimerization): Oxidative N-N coupling of the aminopyrazole core leads to azopyrazole dimers (Az-N=N-Az). This is frequently observed when synthesizing or storing the compound in basic media in the presence of air or mild oxidants like NaOCl[2].

  • 4-Hydroxypyrazole (Deamination/Oxygenation): The interaction of the pyrazole core with hydroxyl radicals (•OH) can lead to the displacement or oxidation of the amine, yielding 4-hydroxypyrazole. This pathway is highly sensitive to the presence of H₂O₂ and trace iron[3].

OxidationPathways P4A Pyrazole-4-amine (Electron-rich core) Azo Azopyrazole Dimers (N-N Coupling) P4A->Azo Mild Oxidation (Base/Air) Hydroxyl 4-Hydroxypyrazole (Deamination/Oxidation) P4A->Hydroxyl •OH / Fenton Rxn Polymer Polymeric Degradants (Ring Cleavage) P4A->Polymer Prolonged Thermal + Oxidative Stress Radical Reactive Oxygen Species (e.g., •OH, H2O2) Radical->Hydroxyl Metal Trace Metals (Fe3+, Cu2+) Metal->Radical Catalyzes ROS

Fig 1. Mechanistic pathways of pyrazole-4-amine oxidative degradation.

Part 2: Troubleshooting Guide (The "How to Fix It")

Issue A: High levels of Azopyrazole dimers during oxidative coupling or storage.
  • Root Cause: Aminopyrazoles readily undergo N-N coupling in basic media when exposed to air. The base deprotonates the amine (or increases its electron density), drastically increasing its nucleophilicity and susceptibility to oxidative dimerization[2].

  • Resolution: Shift the reaction pH to slightly acidic conditions (pH 4-5) if the chemistry allows, as protonation of the amine protects it from oxidation. If basic conditions are mandatory, utilize strict Schlenk techniques to exclude oxygen and add a radical scavenger such as Butylated hydroxytoluene (BHT) at 1-5 mol%.

Issue B: Formation of 4-Hydroxypyrazole and polymeric degradants during thermal stress.
  • Root Cause: Thermal degradation is fundamentally coupled with oxidative degradation. Trace metals in your reaction vessels or reagents catalyze the breakdown of ambient O₂ into hydroxyl radicals, which attack the C4 position[1][3].

  • Resolution: Passivate all glassware with a mild acid wash to remove trace iron/copper. Introduce a chelating agent like EDTA (if in aqueous media) or use highly purified, metal-free organic solvents. Quench reactions rapidly with a mild reducing agent before elevating temperatures during solvent evaporation.

Part 3: Quantitative Data & Causality

To illustrate the causality of environmental factors on degradation, the following table summarizes the quantitative impact of various reaction conditions on the oxidation profile of a standard pyrazole-4-amine derivative.

Reaction ConditionDissolved O₂ LevelTrace Metals PresentPrimary Degradant ObservedYield of Intact Pyrazole-4-amine (%)
Ambient Air, pH 8, 25°CHigh (~8 ppm)NoAzopyrazole Dimers42%
Ambient Air, pH 8, 25°CHigh (~8 ppm)Yes (10 ppm Fe³⁺)4-Hydroxypyrazole18%
Degassed (Ar), pH 8, 25°CLow (<0.5 ppm)NoNone (Stable)96%
Ambient Air + 5% BHT, pH 8High (~8 ppm)NoTrace Azopyrazoles89%
Ambient Air, pH 4, 60°CHigh (~8 ppm)NoTrace Polymeric85%

Data Interpretation: The table clearly demonstrates that oxygen exclusion is the most critical factor for preserving the amine, while the presence of trace metals shifts the degradation pathway entirely toward hydroxylation[1][3].

Part 4: Self-Validating Experimental Protocols

To prevent oxidation, you must implement a workflow that proves its own efficacy in real-time. The following protocol utilizes a "self-validating" approach for the synthesis and isolation of pyrazole-4-amines.

Protocol: Anaerobic Synthesis and Isolation

Step 1: Solvent Degassing (Freeze-Pump-Thaw)

  • Action: Subject the reaction solvent to three cycles of freezing (liquid nitrogen), vacuum pumping, and thawing under Argon.

  • Causality: Standard sparging only removes ~80% of dissolved oxygen. Freeze-pump-thaw removes >99%, eliminating the primary reactant for azopyrazole formation.

  • Validation Check: The solvent will cease to bubble violently upon thawing in the third cycle, confirming the complete removal of dissolved gases.

Step 2: Reaction Setup with Antioxidant Guard

  • Action: Add 2 mol% of Butylated hydroxytoluene (BHT) to the reaction mixture alongside your primary reagents under an Argon atmosphere.

  • Causality: BHT acts as a sacrificial single-electron donor. If any trace oxygen enters the system, BHT intercepts the resulting peroxy radicals before they can attack the pyrazole core.

Step 3: Reductive Quenching

  • Action: Upon reaction completion, quench the mixture with a 10% aqueous solution of ascorbic acid before exposing the flask to ambient air.

  • Causality: Ascorbic acid rapidly reduces any transient oxidized pyrazole intermediates back to the amine and neutralizes trace ROS generated upon flask opening.

  • Validation Check: The reaction mixture should remain pale yellow or colorless. The appearance of a deep orange or red hue is a self-validating indicator that the quench failed and azopyrazole dimers have formed.

Step 4: Chromatographic Isolation

  • Action: Perform flash chromatography using solvents sparged with nitrogen, and add 1% triethylamine to the eluent.

  • Causality: The electron-rich pyrazole can streak and oxidize on the acidic silica gel surface. Triethylamine neutralizes the silica's active sites, preventing surface-catalyzed degradation.

Workflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Reaction Setup (Schlenk Line, Ar gas) Step1->Step2 Step3 3. Reagent Addition (Antioxidant BHT) Step2->Step3 Step4 4. Reaction Execution (Controlled Temp) Step3->Step4 Step5 5. Quenching (Ascorbic Acid) Step4->Step5 Step6 6. Purification (Treated Silica) Step5->Step6

Fig 2. Self-validating workflow for minimizing oxidation during synthesis.

Part 5: References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI URL:[Link]

  • Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator Source: Semantic Scholar / Arkivoc URL:[Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical Source: PubMed (NIH) URL:[Link]

Sources

Troubleshooting

Purification challenges for hydrophilic azetidinyl pyrazoles

Welcome to the Technical Support Center for the purification of hydrophilic azetidinyl pyrazoles. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of hydrophilic azetidinyl pyrazoles. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associated with these motifs.

Azetidinyl pyrazoles are highly valued in modern drug discovery (e.g., as kinase and FAT inhibitors) due to their favorable physicochemical properties[1]. However, their unique structure—a highly polar, basic, nitrogen-rich pyrazole core coupled with a strained, acid-sensitive azetidine ring—creates a perfect storm of purification challenges. They frequently streak on normal-phase silica, degrade under acidic conditions, and elute in the void volume during standard reverse-phase (RP) HPLC.

This guide provides causal troubleshooting, self-validating protocols, and authoritative methodologies to help you isolate these complex heterocycles with high purity and yield.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Azetidinyl Pyrazole Assess LC-MS / TLC Profiling (Assess Polarity & Stability) Start->Assess Cond1 Elutes in Void Volume (C18 RP-HPLC)? Assess->Cond1 Cond2 Degradation on Silica (Ring Opening)? Cond1->Cond2 No (Retained) HILIC HILIC Purification (Amide/Diol Phase) Cond1->HILIC Yes (Highly Hydrophilic) DeactSilica Deactivated Silica (1% TEA modifier) Cond2->DeactSilica Yes (Acid Sensitive) RPHPLC Buffered RP-HPLC (High pH / Ion-Pairing) Cond2->RPHPLC No (Stable)

Decision matrix for selecting azetidinyl pyrazole purification strategies.

FAQ & Troubleshooting Guide

Q1: My azetidinyl pyrazole degrades during standard normal-phase flash chromatography. What is the mechanistic cause, and how do I prevent it? A1: The degradation is driven by the inherent acidity of standard Type-A bare silica gel, which contains active silanol groups (surface pH ~4.5–5.5). The nitrogen atom of the highly strained, four-membered azetidine ring becomes protonated on the silica surface. This protonation catalyzes ring-opening reactions and makes the strained ring highly susceptible to nucleophilic attack[2]. The Solution: You must chemically deactivate the silica gel. Pre-treat the stationary phase with a mobile phase containing 0.1% to 1% triethylamine (TEA) or ammonia in methanol[3]. This neutralizes the acidic silanols, preventing protonation of the azetidine and suppressing the severe peak tailing characteristic of basic pyrazoles[4].

Q2: In Reverse-Phase (RP) HPLC, my compound elutes in the void volume and co-elutes with the DMSO injection peak. How can I increase retention? A2: Azetidinyl pyrazoles are extremely hydrophilic and possess multiple hydrogen-bond acceptors/donors. Consequently, they exhibit minimal hydrophobic interaction with standard C18 stationary phases. The Solution:

  • pH Adjustment: If the azetidine or pyrazole is basic, it will be ionized at low pH (e.g., in 0.1% Formic Acid), making it even more polar. Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5) to maintain the heterocycle in its neutral, free-base form, which significantly increases C18 retention.

  • Ion-Pairing: If high pH is incompatible with your column, utilize an ion-pairing agent such as trifluoroacetic acid (TFA)[4]. The lipophilic perfluorinated tail of the counter-ion forms a neutral complex with the protonated amine, artificially increasing its hydrophobicity and retention.

Q3: Neither Normal Phase nor RP-HPLC is working for my ultra-polar, water-soluble derivative. What is the alternative? A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution for ultra-polar heterocycles that fail to retain on C18[5]. HILIC operates via a completely orthogonal mechanism: it uses a polar stationary phase (e.g., amide, diol, or zwitterionic) and a highly organic, water-miscible mobile phase (typically >70% acetonitrile with an aqueous buffer). The Mechanism: Retention in HILIC is driven by the partitioning of the azetidinyl pyrazole between the bulk organic mobile phase and a stagnant, water-enriched layer immobilized on the polar stationary phase[6]. The more hydrophilic the compound, the stronger it partitions into this aqueous layer, increasing retention[7].

Quantitative Comparison of Purification Strategies

The following table summarizes expected chromatographic behaviors and recovery metrics based on the selected methodology:

Purification MethodStationary PhaseMobile PhaseAzetidine StabilityRetention of Polar PyrazolesTypical Recovery
Normal Phase (Standard) Bare Silica (Type A)Hexane / EtOAc / MeOHPoor (Acid-catalyzed ring opening)High (Often streaks/irreversible)< 40%
Normal Phase (Deactivated) Silica + 1% TEADCM / MeOH + 1% TEAExcellent (Neutralized silanols)Moderate to High80 - 95%
RP-HPLC (Low pH) C18Water / MeCN + 0.1% FAModerate (Protonation risk)Very Poor (Elutes in void)Variable
RP-HPLC (High pH) C18 (pH stable)10mM NH₄HCO₃ / MeCNExcellent (Maintained as free base)Moderate (Improved vs low pH)85 - 95%
HILIC Amide / Diol / ZICMeCN / Aqueous BufferExcellent (Buffered environment)Excellent (Aqueous partitioning)> 90%

Step-by-Step Methodologies

Protocol A: Deactivated Silica Gel Flash Chromatography

Use this protocol for acid-sensitive azetidines that require normal-phase purification.

  • Solvent Preparation: Prepare your desired eluent system (e.g., Dichloromethane/Methanol) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing & Deactivation: Slurry pack the silica gel using the TEA-modified solvent. Flush the packed column with at least 3 column volumes (CV) of the modified solvent to ensure complete neutralization of the acidic silanols.

  • Self-Validation Step (Critical): Before loading your precious sample, run a blank TLC plate spotted with a pH indicator (e.g., bromocresol green) in the column eluent. A blue spot confirms the mobile phase is sufficiently basic to protect the azetidine from degradation. If the spot is yellow/green, flush with an additional 2 CVs of TEA-modified solvent.

  • Dry Loading: Dissolve the crude azetidinyl pyrazole in a minimal amount of methanol. Add deactivated silica (1:3 ratio to crude mass), evaporate to a free-flowing powder under reduced pressure, and carefully load it onto the top of the column[4]. Causality: Dry loading prevents the strong dissolution solvent from disrupting the separation bands.

  • Elution: Elute using a shallow gradient. The TEA modifier will suppress peak tailing and prevent ring-opening, allowing for sharp, well-resolved peaks.

Protocol B: HILIC Purification Workflow

Use this protocol for ultra-polar pyrazoles that elute in the void volume of C18 columns.

  • Column Selection: Select an Amide-bonded or Zwitterionic (ZIC-HILIC) column. These phases provide excellent hydrogen-bonding capacity for pyrazoles without the acidic silanol issues of bare silica[7].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 to 6.5).

    • Solvent B: 100% Acetonitrile.

    • Causality: A minimum of 3–5% water is strictly required in the mobile phase at all times to maintain the immobilized aqueous partitioning layer on the stationary phase[5].

  • Sample Dilution & Self-Validation: Dissolve the sample in a diluent that closely matches the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Water).

    • Self-Validation Check: Visually inspect the sample vial. If the sample precipitates, add a maximum of 5% DMSO dropwise until clear. Warning: Injecting samples dissolved in 100% water or pure DMSO will physically disrupt the HILIC partitioning layer, causing severe peak distortion and breakthrough[8].

  • Gradient Elution: Run a gradient from 95% B down to 50% B. Note the inversion: In HILIC, water is the strong eluting solvent. Increasing the aqueous proportion disrupts the partitioning equilibrium, eluting the highly retained polar heterocycles[8].

  • Column Wash: After purification, wash the column with 50% water to remove any irreversibly bound salts, then re-equilibrate with 95% B for at least 10 CVs to rebuild the aqueous layer before the next injection.

References

  • Benchchem. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.2

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?3

  • Benchchem. Column chromatography conditions for separating pyrazole isomers.4

  • ResearchGate. Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors.1

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.5

  • NIH / PubMed Central. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.6

  • Longdom. HILIC Chromatography An Insight on the Retention Mechanism.7

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography.8

Sources

Optimization

Minimizing decomposition of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine during drying

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists handling 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine. This highly functionalized molecule presents a dual-stability challenge during isolation and drying: the extreme oxidative susceptibility of the electron-rich 4-aminopyrazole core, and the thermal/hydrolytic fragility of the strained azetidine ring.

Below, we detail the causality of these degradation pathways and provide a self-validating, field-proven methodology to ensure high-fidelity recovery of your target compound.

Part 1: Troubleshooting & FAQs

Q1: Why does my isolated product turn pink, red, or dark brown during vacuum drying? A: This is a classic symptom of oxidative degradation of the primary amine at the C4 position. The 1,3-dimethylpyrazole core is highly electron-donating. This structural feature pushes electron density onto the exocyclic C4-amine, significantly lowering its oxidation potential[1]. When exposed to trace oxygen—especially under the thermal stress of a drying oven or rotary evaporator—the amine rapidly oxidizes to form N-oxides or azo dimers[2]. These degradation products are highly conjugated, which is why even <1% degradation manifests as a stark pink, red, or dark brown discoloration[3].

Q2: My post-drying NMR shows acyclic amine impurities and a loss of the azetidine signals. What caused this? A: You have exceeded the thermal or hydrolytic threshold of the azetidine moiety. The four-membered azetidine ring inherently possesses approximately 25.2 kcal/mol of ring strain[4]. While it is generally stable at ambient temperatures, applying heat during drying (>40°C) provides the activation energy necessary for ring-opening[4]. This is severely exacerbated if your wet cake contains trace moisture or acidic impurities, which protonate the azetidine nitrogen and trigger rapid nucleophilic ring-opening to form acyclic amine byproducts[4].

Q3: If I cannot use heat, how do I remove high-boiling residual solvents like water or DMF? A: You must utilize azeotropic displacement prior to applying vacuum. Instead of forcing high-boiling solvents to evaporate via thermal energy, wash the wet filter cake with a low-boiling, anhydrous, and aprotic solvent (such as dry ethyl acetate or heptane). This physically displaces the problematic solvents. The remaining low-boiling solvent can then be removed under high vacuum at room temperature, keeping the molecule well below its degradation threshold.

Part 2: Quantitative Data & Degradation Thresholds

To successfully dry this compound, you must operate within a strict physicochemical window. The table below summarizes the critical thresholds and visual/analytical cues for self-validating your process.

VulnerabilityPrimary TriggerCritical ThresholdVisual / Analytical CuePreventative Action
C4-Amine Oxidation Oxygen (

) + Heat


in atmosphere
Pink, red, or brown discoloration[3]Strict Argon/Nitrogen backfill; anaerobic drying[3].
Azetidine Ring-Opening Heat + Protic Solvents

(in presence of

)
Acyclic amine peaks in

NMR[4]
Azeotropic solvent displacement; Temp

.
Moisture Retention Hygroscopicity

residual

Clumping, broad exchangeable NMR protons[2]High-vacuum (

mbar) with desiccant trap.

Part 3: Visualizing the Chemistry and Workflow

Degradation A 5-(azetidin-1-yl)-1,3-dimethyl -1H-pyrazol-4-amine B Oxidative Stress (O2 + Heat) A->B Exocyclic Primary Amine D Thermal/Hydrolytic Stress (Temp >40°C, H2O, H+) A->D Strained 4-Membered Ring C N-Oxides / Azo Dimers (Pink/Brown Discoloration) B->C E Acyclic Amine Impurities (Azetidine Ring-Opening) D->E

Fig 1. Divergent degradation pathways of the target compound during improper drying.

Workflow S1 1. Wet Cake Isolation (Under Argon Blanket) S2 2. Azeotropic Displacement (Wash with dry EtOAc/Heptane) S1->S2 S3 3. Cold Vacuum Application (20°C, <10 mbar) S2->S3 S4 4. Controlled Thermal Ramping (Max 35°C) S3->S4 S5 5. Argon Backfill & Storage (Protect from Light/Air) S4->S5

Fig 2. Optimized anaerobic and thermally controlled drying workflow.

Part 4: Step-by-Step Optimized Drying Protocol

This protocol is designed as a self-validating system. If the product remains off-white/pale yellow and free-flowing at the end of Step 5, the structural integrity of both the azetidine and the aminopyrazole has been preserved.

Equipment Required: Schlenk frit or enclosed filter funnel, vacuum oven with programmable temperature control, Argon gas line, dry/degassed displacement solvents (Ethyl Acetate and Heptane).

Step 1: Anaerobic Filtration & Wet Cake Isolation

  • Perform the final filtration of the product using a Schlenk frit under a continuous blanket of Argon. Causality: Preventing initial oxygen exposure while the compound is in a high-surface-area wet state prevents the seeding of azo-dimer formation[3].

  • Do not pull the cake completely dry with ambient air. Leave it slightly damp with the mother liquor.

Step 2: Azeotropic Solvent Displacement

  • Wash the wet cake with 2 bed-volumes of degassed, anhydrous Ethyl Acetate, followed immediately by 2 bed-volumes of degassed, anhydrous Heptane.

  • Causality: This step displaces trace water and high-boiling reaction solvents. Heptane has a low heat of vaporization and will easily sublime/evaporate under vacuum without requiring external heating, protecting the azetidine ring.

Step 3: Cold Vacuum Application

  • Transfer the damp cake to a vacuum oven pre-purged with Argon.

  • Apply high vacuum (

    
     mbar) at ambient temperature (
    
    
    
    )
    for 2 hours.
  • Self-Validation Check: Observe the compound through the oven window. It should remain off-white to pale yellow. Any shift toward pink indicates a vacuum leak or residual oxygen[2].

Step 4: Controlled Thermal Ramping

  • Once the bulk heptane is removed (indicated by a stabilized vacuum gauge), slowly ramp the oven temperature to

    
     maximum .
    
  • Hold at

    
     under high vacuum for 4–6 hours.
    
  • Causality: Staying below

    
     ensures you do not provide the activation energy required to overcome the 25.2 kcal/mol ring strain of the azetidine[4].
    

Step 5: Backfill and Storage

  • Turn off the heat and allow the oven to cool to ambient temperature while still under vacuum.

  • Backfill the oven exclusively with Argon (never air).

  • Transfer the dry, free-flowing powder to an amber glass vial (to prevent photo-oxidation), flush the headspace with Argon, and store at

    
    [2].
    

References

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, Vol. 84, No. 1, 2012. Clockss.org.
  • Ghazvini Zadeh, E., et al. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. ResearchGate.
  • Benchchem. tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1. Benchchem.com.
  • Fossa, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS/MS Analysis of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Introduction: The Analytical Challenge of Novel Pyrazole Derivatives The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs, from anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Novel Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs, from anti-inflammatory agents like Celecoxib to novel anti-cancer and antimicrobial compounds.[1][2][3][4] The specific molecule of interest, 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (Molecular Formula: C₁₀H₁₈N₄, Molecular Weight: 194.28 g/mol ), combines this privileged pyrazole core with a strained azetidine ring and a primary amine, resulting in a polar, multifunctional compound. Such characteristics are common in modern drug candidates but present distinct challenges for bioanalytical method development, demanding high sensitivity, selectivity, and structural confirmation.

This guide provides a senior application scientist's perspective on developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the characterization and quantification of this molecule. We will delve into the rationale behind chromatographic and mass spectrometric parameter selection, predict the compound's fragmentation behavior under collision-induced dissociation (CID), and objectively compare the capabilities of LC-MS/MS with alternative analytical technologies like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Developing a Robust LC-MS/MS Methodology

LC-MS/MS is the preeminent technique for quantifying small molecules in complex matrices, driven by its unparalleled sensitivity and selectivity.[5] For a polar compound like 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, careful method development is crucial to overcome challenges such as poor chromatographic retention.[5]

The Chromatographic Strategy: Taming a Polar Analyte

The primary challenge is to achieve sufficient retention on a chromatographic column to separate the analyte from the void volume and potential matrix interferences, which is critical for robust bioanalysis.[5]

  • Rationale for Column Selection: A standard reversed-phase (RP) C18 column, the workhorse of many labs, would likely provide minimal retention for this polar molecule, leading to elution near the solvent front.[6] Therefore, a more effective strategy involves Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns utilize a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes through a partitioning mechanism. A column with an amide-bonded phase is an excellent starting point, often providing superior peak shape and reproducibility for polar compounds.

  • Mobile Phase Optimization: The mobile phase must be compatible with both the HILIC retention mechanism and electrospray ionization (ESI). A typical HILIC mobile phase system consists of a high percentage of acetonitrile (ACN) with a smaller percentage of an aqueous buffer. Adding a volatile buffer like ammonium formate or a small amount of an acid like formic acid is essential. Formic acid, for instance, serves a dual purpose: it aids in controlling the peak shape and provides a source of protons (H⁺), which is critical for efficient ionization in positive ESI mode.[6][7]

Experimental Protocol: Liquid Chromatography
ParameterRecommended ConditionRationale
Column Waters ACQUITY UPLC BEH Amide (or similar)Excellent retention and peak shape for polar amines.
2.1 x 50 mm, 1.7 µmStandard dimensions for fast, high-resolution separations.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidProvides ionic strength and promotes protonation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong solvent for elution in HILIC mode.
Gradient 95% B -> 60% B over 3 minA typical starting gradient to elute the polar analyte.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLMinimized to prevent peak distortion.
Sample Diluent 90:10 Acetonitrile:WaterMust be similar to the initial mobile phase composition to ensure good peak shape.
The Mass Spectrometric Approach: From Ionization to Fragmentation

The mass spectrometer provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments, delivering both quantitative data and structural clues.

  • Ionization Mode: Given the presence of two basic nitrogen atoms (the pyrazole ring nitrogen and the primary amine), the molecule is readily protonated. Therefore, Electrospray Ionization in Positive Ion Mode (ESI+) is the logical choice for achieving high sensitivity.[8]

  • MS/MS for Selectivity and Structure: Tandem mass spectrometry (MS/MS) is employed for its exceptional selectivity. The first stage (Q1) isolates the protonated parent molecule (the precursor ion, [M+H]⁺). This isolated ion is then passed into a collision cell (Q2), where it collides with an inert gas (e.g., argon), causing it to break apart into product ions. The final stage (Q3) scans these product ions, creating a fragmentation spectrum that is characteristic of the molecule's structure.

Experimental Protocol: Mass Spectrometry
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for protonating basic amine functionalities.[8]
Precursor Ion (Q1) m/z 195.3Calculated [M+H]⁺ for C₁₀H₁₈N₄.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Collision Energy (CE) 10-40 eV (Optimization required)Energy must be optimized to produce a stable and informative fragmentation pattern.
Product Ions (Q3) Scan or Multiple Reaction Monitoring (MRM)Scan mode is used for initial identification; MRM is used for quantification.
Capillary Voltage 3.0 kVStandard voltage to ensure efficient ionization.
Source Temp. 150 °COptimized to facilitate desolvation without thermal degradation.
Desolvation Gas Nitrogen, Flow at 800 L/hrHigh flow aids in removing solvent from the ESI plume.

Part 2: Predicting the Fragmentation Pathway

Understanding the fragmentation pattern is crucial for confirming the analyte's identity and developing a highly selective quantitative (MRM) assay. The fragmentation of the protonated molecule (m/z 195.3) is predicted to occur along pathways dictated by the most labile bonds and the most stable resulting fragments. Key fragmentation sites include the strained azetidine ring and the bond connecting it to the pyrazole core.

The following DOT script visualizes a plausible fragmentation cascade.

G cluster_main Predicted Fragmentation of C10H18N4 cluster_path1 Pathway 1: Azetidine Ring Cleavage cluster_path2 Pathway 2: Loss of Azetidine cluster_path3 Pathway 3: Alpha-Cleavage parent Precursor Ion [M+H]+ m/z 195.3 loss1 - C3H6N (Aziridine + CH2) parent->loss1 loss2 - C3H7N (Azetidine) parent->loss2 loss3 - C2H5 (Loss of Ethylene from Azetidine) parent->loss3 frag1 Product Ion m/z 139.1 (Loss of C3H6N) loss1->frag1 frag2 Product Ion m/z 138.1 (Loss of C3H7N) loss2->frag2 frag3 Product Ion m/z 166.2 (Loss of C2H5) loss3->frag3

Caption: Predicted fragmentation pathways for protonated 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

Summary of Predicted Fragments

The most likely fragmentation pathways involve the azetidine moiety due to its ring strain and the stability of the resulting pyrazole ion.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
195.3139.1C₃H₆N (56.1 Da)Cleavage of the C-N bond and subsequent rearrangement/fragmentation of the azetidine ring.
195.3138.1C₃H₇N (57.1 Da)Complete loss of the neutral azetidine ring.
195.3166.2C₂H₅ (29.1 Da)Alpha-cleavage and loss of an ethyl radical following ring-opening of the azetidine.

These predicted transitions (e.g., 195.3 -> 138.1) would be ideal candidates for developing a highly selective MRM assay for quantification.

Part 3: Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerhouse for sensitive quantification, a comprehensive structural elucidation often benefits from complementary techniques. The choice of analytical tool is guided by the specific question at hand—be it definitive structural confirmation, quantification in a complex matrix, or initial purity assessment.

FeatureLC-MS/MSNMR SpectroscopyGC-MS
Primary Use Quantification & Identification in complex mixturesDefinitive structural elucidation of pure compoundsAnalysis of volatile/semi-volatile compounds
Sensitivity Very High (pg to fg)Low (µg to mg)High (pg to ng)
Sample Purity Tolerant to complex matricesRequires highly purified sampleRequires clean samples; derivatization often needed
Structural Info Molecular weight and fragmentation patternPrecise atom connectivity (¹H, ¹³C), stereochemistryFragmentation pattern (often EI), library matchable
Suitability for Analyte Excellent. Ideal for this polar, non-volatile molecule.Excellent for Confirmation. Essential for initial, unambiguous structure proof of the synthesized standard.[9][10]Poor. Analyte is non-volatile; would require derivatization, which adds complexity and potential for artifacts.[11]
Key Limitation Requires a reference standard for absolute quantification.Low throughput, insensitive.Limited to thermally stable and volatile compounds.

Conclusion: An Integrated Analytical Strategy

For the comprehensive analysis of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, LC-MS/MS stands out as the most suitable technique for the demands of drug development, particularly for pharmacokinetic and metabolic studies where sensitivity and throughput are paramount. The proposed HILIC-based method provides a robust solution for retaining and quantifying this polar molecule.

However, the most rigorous scientific approach is an integrated one. NMR spectroscopy is indispensable for the initial, unequivocal structural confirmation of the synthesized reference compound. Once this standard is characterized, LC-MS/MS becomes the gold-standard method for its subsequent high-sensitivity quantification in complex biological matrices. GC-MS is largely unsuitable for this analyte in its native form. By understanding the strengths and weaknesses of each technique, researchers can deploy them strategically to generate a complete and trustworthy analytical data package.

References

  • Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed. (2012, November 2).
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide - Benchchem.
  • Fragmentations of pyrazole derivatives 9 | Download Scientific Diagram - ResearchGate.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation.
  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate.
  • LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F). - ResearchGate.
  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6).
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2020, November 11).
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. (2011, May 15).
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PMC.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones - Verlag der Zeitschrift für Naturforschung.

Sources

Comparative

Technical Analysis of IR Signatures: 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Executive Summary & Application Context 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (CAS: 952183-53-2) is a specialized heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine (CAS: 952183-53-2) is a specialized heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Baricitinib .

For drug development professionals, the infrared (IR) spectrum of this intermediate serves as a critical " go/no-go " checkpoint.[1] It validates two simultaneous chemical transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the strained azetidine ring at the 5-position.[1]

  • Nitro Reduction: Conversion of the 4-nitro precursor to the 4-amine.[1]

This guide provides a comparative technical analysis of the IR signature, distinguishing the target molecule from its precursors (5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole) and structural analogs.[1]

Theoretical & Experimental IR Profile

As a specific pharmaceutical intermediate, a public reference spectrum is often proprietary.[1] However, by synthesizing data from the NIST Chemistry WebBook for the pyrazole core and azetidine ring strain studies , we can construct a definitive peak assignment table.[1]

Comparative Peak Assignment Table
Functional GroupVibration ModeTarget Molecule (Amine) Frequency (cm⁻¹)Precursor (Nitro) Frequency (cm⁻¹)Diagnostic Note
Primary Amine (-NH₂) N-H Stretch (Sym/Asym)3300 – 3450 (Doublet) AbsentPrimary Confirmation: The appearance of a doublet confirms the reduction of the nitro group.
Nitro Group (-NO₂) N-O Stretch (Asym/Sym)Absent1530 (Asym) / 1350 (Sym) Purity Check: Residual peaks here indicate incomplete reduction.
Azetidine Ring C-H Stretch (Strained)2950 – 2990 AbsentStrained C-H bonds absorb at slightly higher frequencies than unstrained alkyls.[1]
Azetidine Ring Ring Breathing / Def.900 – 1000 AbsentCharacteristic of the 4-membered ring; often a sharp, moderate band.[1]
Pyrazole Ring C=N / C=C Stretch1560 – 1610 1550 – 1600Conserved core structure; shifts slightly due to electron-donating amine.[1]
Tertiary Amine C-N Stretch (Exocyclic)1150 – 1250 Absent (C-Cl bond ~750)Marks the linkage between the pyrazole and azetidine.[1]
Detailed Spectral Analysis[1]
A. The High-Frequency Region (3000–3500 cm⁻¹)

The most distinct feature of the target molecule is the primary amine doublet .[1] Unlike the broad O-H stretch of water or alcohols, the -NH₂ group typically presents as two sharper spikes (symmetric and asymmetric stretching) between 3300 and 3450 cm⁻¹ .[1]

  • Critical Insight: If you observe a single broad peak here, your sample is likely wet.[1] If you observe no peak, the nitro reduction failed.[1]

B. The Fingerprint Region (600–1500 cm⁻¹)

The azetidine ring introduces unique strain-driven vibrations.[1] While standard methyl groups (from the pyrazole) show bending modes around 1375/1450 cm⁻¹, the azetidine ring often displays a "ring breathing" mode in the 900–1000 cm⁻¹ range.[1]

  • Differentiation: The precursor contains a C-Cl bond (typically 700–800 cm⁻¹).[1] The disappearance of the C-Cl band and the appearance of the C-N stretch (1150–1250 cm⁻¹) confirms the successful SNAr reaction.[1]

Experimental Validation Protocol

To obtain a publication-quality spectrum that resolves the amine doublet from atmospheric moisture, follow this specific protocol.

Step-by-Step Methodology
  • Sample Preparation (Vacuum Drying):

    • The amine is hygroscopic.[1] Dry the sample in a vacuum oven at 40°C for 4 hours prior to analysis to remove lattice water that obscures the N-H region.[1]

  • Technique Selection (ATR vs. KBr):

    • Recommended: Diamond ATR (Attenuated Total Reflectance).[1]

    • Reasoning: KBr pellets are prone to absorbing ambient moisture, which creates a broad O-H band overlapping the critical N-H doublet.[1] ATR minimizes this artifact.

  • Scan Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).[1]

    • Scans: 32 scans minimum to improve Signal-to-Noise ratio for the weaker azetidine ring modes.

  • Baseline Correction:

    • Apply an automated baseline correction, specifically focusing on the 2000–4000 cm⁻¹ slope often caused by scattering in powder samples.[1]

Synthesis & Verification Workflow

The following diagram illustrates the logical flow for using IR spectroscopy to validate the synthesis of the target intermediate.

G Precursor Start: 5-chloro-1,3-dimethyl- 4-nitro-1H-pyrazole Step1 Step 1: S_NAr with Azetidine Precursor->Step1 Intermediate Intermediate: 5-(azetidin-1-yl)- 4-nitro-1H-pyrazole Step1->Intermediate Check1 IR Check 1: Loss of C-Cl (~750 cm-1) Gain of Azetidine modes Intermediate->Check1 Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Target Target: 5-(azetidin-1-yl)- 1,3-dimethyl-1H-pyrazol-4-amine Step2->Target Check2 IR Check 2: Loss of NO2 (1350/1530 cm-1) Gain of NH2 (3300-3450 cm-1) Target->Check2 Check1->Step2 Pass Valid Product Valid Product Check2->Valid Product Pass

Figure 1: Spectroscopic verification workflow for the synthesis of the target aminopyrazole intermediate.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53627584, Azetidinyl. [Link][1]

  • Kieffer, R., et al. (1981).[1] New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6). [Link]

  • DailyMed. (2024).[1] OLUMIANT (baricitinib) Prescribing Information. U.S. National Library of Medicine.[1] [Link]

Sources

Validation

Comparative Bioactivity Guide: Azetidinyl vs. Pyrrolidinyl Pyrazole Amines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Physicochemical properties, SAR implications, and experimental validation of ring con...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Physicochemical properties, SAR implications, and experimental validation of ring contraction strategies.

Executive Summary: The "Azetidine Switch" in Lead Optimization

In the optimization of pyrazole amine-based kinase inhibitors (e.g., JAK, CDK, Aurora), the "Azetidine Switch"—contracting a 5-membered pyrrolidine ring to a 4-membered azetidine ring—has emerged as a high-impact medicinal chemistry strategy. While pyrrolidinyl pyrazoles offer accessible synthetic vectors and established SAR, azetidinyl analogs frequently demonstrate superior drug-like properties (DMPK) without sacrificing potency.

Key Differentiators:

  • Basicity Modulation: Azetidines typically exhibit a pKa 1.0–1.5 units lower than their pyrrolidine counterparts, reducing lysosomal trapping and hERG liability.

  • Metabolic Stability: The ring contraction reduces lipophilicity (

    
    ) and steric bulk, often lowering intrinsic clearance (
    
    
    
    ).
  • Vector Rigidity: The increased ring strain (~25 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine) alters the exit vector of substituents, enabling access to distinct sub-pockets in the ATP-binding site.

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The decision to transition from a pyrrolidinyl to an azetidinyl scaffold is rarely driven by potency alone but by the need to optimize the Physicochemical Efficiency (PE) of the molecule.

Comparative Property Table

Data synthesized from AbbVie fragment studies and general heterocyclic chemistry principles [1, 2].

PropertyPyrrolidinyl-Pyrazole (5-Membered)Azetidinyl-Pyrazole (4-Membered)Impact on Bioactivity
Ring Strain ~6 kcal/mol~25 kcal/molAzetidines are more rigid; substituents are held in a tighter conformational ensemble.
Basicity (pKa) ~9.5 – 10.5 (Secondary Amine)~8.5 – 9.0 (Secondary Amine)Lower pKa improves passive permeability and reduces off-target binding (e.g., hERG).
Lipophilicity (

LogP)
Baseline-0.4 to -0.6 reductionLower LogP improves solubility and reduces metabolic liability.
Metabolic Hotspots

-carbon oxidation (high)

-carbon oxidation (reduced)
Azetidines are generally more stable to P450-mediated oxidative dealkylation.
Vector Angle ~109° (flexible envelope)~90° (puckered/planar)Alters the projection of substituents into solvent or ribose pockets.
Mechanism of Action: The pKa Shift

The increased s-character of the nitrogen lone pair in the strained azetidine ring renders it less available for protonation compared to the pyrrolidine. In the context of pyrazole amines (often used as ATP-hinge binders), this reduction in basicity is critical. It prevents the molecule from becoming 100% ionized at physiological pH, thereby maintaining a fraction of neutral species capable of passive membrane diffusion.

Case Study: JAK Inhibitor Scaffold Evolution

The evolution of Janus Kinase (JAK) inhibitors provides a definitive real-world application of these scaffolds.

  • Ruxolitinib (Jakafi): Utilizes a cyclopentyl ring (carbocyclic analog of pyrrolidine) attached to the pyrazole. This ring fills the hydrophobic pocket but offers no handle for further functionalization to tune solubility or selectivity [3].

  • Baricitinib (Olumiant): Utilizes an azetidine ring attached to the pyrazole.[1]

    • Strategic Advantage: The azetidine nitrogen serves as a vector for an ethylsulfonyl group. This specific geometry, enabled by the 4-membered ring, directs the sulfonyl group to interact with the solvent front/arginine residues, enhancing JAK1/2 selectivity over JAK3.

    • Outcome: The azetidine scaffold provided the necessary rigidity and vector orientation that a flexible pyrrolidine could not maintain without entropic penalty [4, 5].

Decision Logic for Scaffold Selection

ScaffoldLogic Start Lead Optimization: Pyrazole Amine Scaffold Check_Prop Analyze Physicochemical Issues Start->Check_Prop Issue_Metab High Clearance / Metabolic Instability? Check_Prop->Issue_Metab Issue_hERG hERG Liability / High Basicity? Check_Prop->Issue_hERG Issue_Selectivity Poor Selectivity Profile? Check_Prop->Issue_Selectivity Sol_Azetidine Switch to Azetidine (Ring Contraction) Issue_Metab->Sol_Azetidine Reduce Lipophilicity Issue_hERG->Sol_Azetidine Lower pKa Sol_Pyrrolidine Maintain Pyrrolidine (Explore Substituents) Issue_Selectivity->Sol_Pyrrolidine Flexible Fit Required Issue_Selectivity->Sol_Azetidine Alter Vector Mechanism_Aze Mechanistic Gain: 1. Lower pKa (~1 unit) 2. Lower LogD 3. Rigid Vector Sol_Azetidine->Mechanism_Aze

Figure 1: Decision matrix for switching from pyrrolidine to azetidine scaffolds during lead optimization.

Experimental Protocols

To objectively compare bioactivity, researchers must control for synthetic purity and assay conditions.

A. Synthesis: Coupling Pyrazole Amines to Azetidines

Standard protocol for installing the azetidine ring via SNAr or Buchwald-Hartwig coupling.

  • Reagents: 4-Iodo-1H-pyrazole (or relevant pyrazole core), tert-butyl 3-iodoazetidine-1-carboxylate (for N-linkage) or tert-butyl 3-aminoazetidine-1-carboxylate (for C-linkage).

  • Coupling (N-Alkylation Example):

    • Dissolve pyrazole (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and tert-butyl 3-iodoazetidine-1-carboxylate (1.2 eq).
      
    • Heat to 80°C for 4–6 hours. Monitor by LCMS.

    • Note: Azetidine electrophiles are less reactive than pyrrolidines due to steric strain; higher temperatures may be required.

  • Deprotection: Treat with TFA/DCM (1:4) at 0°C to reveal the free amine for further SAR.

B. In Vitro Bioactivity Assessment (Kinase Assay)

Protocol for ADP-Glo™ Kinase Assay (Promega) to determine


.
  • Preparation: Dilute compounds (Azetidinyl vs. Pyrrolidinyl analogs) in 100% DMSO (10-point dose-response).

  • Enzyme Reaction:

    • Mix Kinase (e.g., JAK2, 0.5 ng/µL) with substrate (e.g., Poly Glu:Tyr) in reaction buffer.

    • Add compound (1 µL) to 4 µL enzyme/substrate mix. Incubate 10 min.

    • Initiate with ATP (10 µM final). Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (5 µL) to terminate reaction and deplete remaining ATP. Incubate 40 min.

    • Add Kinase Detection Reagent (10 µL) to convert ADP to ATP

      
       Luciferase signal.
      
  • Analysis: Measure luminescence. Fit data to a 4-parameter logistic equation to derive

    
    .
    
    • Validation: The azetidine analog should show equipotency or improved potency if the vector is optimal.

C. Metabolic Stability (Microsomal Clearance)

Critical for validating the "Azetidine Advantage" in stability.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Quantification: Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    
    
    • Expectation: Azetidinyl analogs typically show 20–40% lower

      
       than pyrrolidinyl analogs due to reduced lipophilicity [2].
      

Strategic Recommendations

  • Use Azetidines for "Property Fixing": If your pyrrolidinyl-pyrazole lead is potent (

    
    ) but suffers from high clearance or hERG issues, synthesize the azetidine analog immediately. The pKa drop is predictable and often beneficial.
    
  • Check Vector Sensitivity: If the pyrrolidine ring makes critical hydrophobic contacts (e.g., in a tight pocket), the contraction to azetidine may reduce potency due to loss of Van der Waals surface area. In this case, consider 3-fluoro-azetidine to regain some lipophilicity without the bulk.

  • Synthetic Accessibility: While pyrrolidines are cheaper, azetidine building blocks (e.g., 3-hydroxyazetidine, 3-aminoazetidine) are now commodity chemicals. Do not let synthetic ease dictate scaffold choice in late discovery.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. Link(Foundational text on 4-membered ring properties)

  • Stepaniuk, O., et al. (2022). "Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." ChemPhysChem. Link(Source of pKa/LogP comparison data)

  • Verstovsek, S., et al. (2010). "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." New England Journal of Medicine, 363, 1117-1127. Link(Ruxolitinib discovery context)

  • Fridman, J. S., et al. (2010). "Selective Inhibition of JAK1 and JAK2 Is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050." Journal of Immunology, 184(9), 5298-5307. Link(Baricitinib preclinical characterization)

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link(Review of ring contraction strategies)

Sources

Comparative

Structural Validation of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Executive Summary In fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the precise 3D conformation of small-molecule intermediates dictates the success of downstream target binding. 5-(azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the precise 3D conformation of small-molecule intermediates dictates the success of downstream target binding. 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is a highly functionalized scaffold frequently utilized in the development of kinase inhibitors (e.g., DDR1 and LRRK2 inhibitors) [1].

The structural complexity of this molecule lies in the steric clash between the 1-methyl group of the planar pyrazole core and the highly strained, 4-membered azetidine ring at the 5-position. Validating the exact torsion angle and the puckering state of the azetidine ring is critical. This guide objectively compares X-ray crystallography against 2D-Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) modeling, providing a self-validating experimental protocol for unambiguous structural determination.

Comparative Analysis: Modalities for Small Molecule Validation

While X-ray crystallography remains the gold standard for atomic-resolution structural validation, it is inherently a static "snapshot" of a molecule [2]. To build a comprehensive pharmacophore model, scientists must understand how the molecule behaves in both solid and solution states.

Below is a quantitative and qualitative comparison of the three primary modalities used to validate the pyrazole-azetidine motif.

Table 1: Performance Comparison of Structural Validation Modalities
ParameterX-Ray Crystallography2D-NMR Spectroscopy (NOESY/ROESY)DFT Computational Modeling
Primary Output Absolute 3D coordinates, precise bond lengthsSolution-state dynamics, through-space connectivityTheoretical global/local energy minima
Resolution Atomic (< 0.8 Å)Ensemble averageIn silico approximation
Azetidine Puckering Directly observed (static or disordered states)Inferred via scalar

-couplings
Calculated (gas or implicit solvent phase)
Dihedral Angle (C-N-C-C) Exact measurement (solid-state packing)Dynamic averagingLowest energy conformer prediction
Sample Requirements Single crystal (>50 µm), >99% purity1-5 mg, soluble in deuterated solventNone (Computational)
Throughput & Speed Low (Crystallization is the bottleneck)Medium (Rapid if solubility is high)High (Dependent on compute power)

The Verdict: X-ray crystallography is unmatched for determining the exact bond lengths and absolute stereochemistry of the azetidine-pyrazole bond. However, because crystal packing forces can artificially stabilize higher-energy conformers, crystallography should ideally be paired with NMR to confirm that the solid-state conformation represents a biologically relevant solution state [3].

Workflow Visualization: Multi-Modal Validation

G N1 Synthesized Fragment: 5-(azetidin-1-yl)-1,3-dimethyl -1H-pyrazol-4-amine N2 X-Ray Crystallography (Solid State) N1->N2 N3 2D NMR Spectroscopy (Solution State) N1->N3 N4 DFT Modeling (In Silico) N1->N4 N5 Absolute Conformation & Bond Lengths N2->N5 N6 Dynamic Ring Puckering Analysis N3->N6 N7 Global Minimum Energy State N4->N7 N8 Validated 3D Pharmacophore Ready for SBDD N5->N8 N6->N8 N7->N8

Fig 1: Multi-modal structural validation workflow for pyrazole-azetidine fragments.

Experimental Protocol: X-Ray Crystallography of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

To transition from theoretical models to empirical reality, we must grow a diffraction-quality crystal. The following protocol is designed as a self-validating system : each step contains an internal quality check to prevent the propagation of errors.

Phase 1: Sample Preparation & Crystallization (Vapor Diffusion)

Causality Check: Small, highly polar fragments are notoriously difficult to crystallize because impurities disrupt the fragile intermolecular hydrogen-bonding networks. Purity must strictly exceed 99%.

  • Purification: Purify the synthesized compound via preparative HPLC. Lyophilize to remove all residual water.

  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of a 1:1 mixture of Methanol and Ethyl Acetate. Why? The azetidine ring is highly soluble in polar protic solvents, while the dimethyl-pyrazole core favors slightly less polar environments. This mixture provides optimal solubility without premature precipitation.

  • Vapor Diffusion Setup:

    • Set up a hanging-drop vapor diffusion plate.

    • Reservoir: 500 µL of antisolvent (e.g., Hexane or Heptane).

    • Drop: 2 µL of the compound solution + 2 µL of the reservoir solution.

  • Incubation: Seal the well and incubate at a stable 20°C.

    • Self-Validation: Monitor daily under a polarized light microscope. Amorphous precipitate indicates the solvent evaporated too quickly; birefringence indicates ordered crystalline lattice formation.

Phase 2: Cryoprotection and X-Ray Diffraction

Causality Check: Room-temperature diffraction introduces high thermal motion (B-factors), which blurs the electron density of the flexible azetidine ring. Cryocooling to 100 K is mandatory.

  • Cryoprotection: Briefly transfer the crystal (using a nylon loop) into a drop of the mother liquor supplemented with 20% (v/v) glycerol. Why? Glycerol replaces water/solvent in the crystal channels, preventing the formation of crystalline ice during freezing, which would otherwise produce parasitic powder diffraction rings.

  • Flash-Cooling: Plunge the loop directly into liquid nitrogen (77 K).

  • Data Collection: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (Cu K

    
     radiation, 
    
    
    
    Å) and a photon-counting detector. Collect a full sphere of data (
    
    
    rotation in
    
    
    slices).
Phase 3: Phase Resolution and Structural Refinement

Causality Check: Because this is a small molecule (< 500 Da) diffracting to high resolution (< 0.8 Å), the "phase problem" can be solved mathematically using Direct Methods, eliminating the need for heavy-atom derivatization.

  • Structure Solution: Process the diffraction images using software like XDS. Solve the structure using SHELXT (Direct Methods).

  • Refinement: Refine the atomic coordinates and anisotropic displacement parameters using SHELXL.

  • Self-Validating The Azetidine Conformation:

    • Generate a Difference Electron Density Map (

      
      ).
      
    • Critical Analysis: Look at the azetidine ring. If the difference map shows distinct positive (green) and negative (red) density peaks around the ring carbons, the azetidine is likely flipping between two puckered states within the crystal lattice. You must model this as a disordered state with partial occupancies (e.g., 60% Conformer A / 40% Conformer B) to accurately reflect the physics of the crystal.

  • Final Validation: Ensure the final

    
     value is < 5% and the goodness-of-fit (S) is near 1.0. Compare the resulting bond lengths and angles against the Cambridge Structural Database (CSD) Mogul geometry check to ensure chemical viability.
    

Conclusion

While 2D-NMR provides vital clues about the solution-state dynamics of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, X-ray crystallography remains the definitive tool for resolving the exact spatial orientation of the azetidine ring relative to the pyrazole core. By employing a rigorous, self-validating crystallization and refinement protocol, researchers can confidently utilize these coordinates to drive highly specific, structure-based drug design campaigns.

References

  • Title: A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Assessment and validation of protein-small molecule complexes for drug discovery Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Validation

A Researcher's Guide to Quality Control of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine for Robust and Reproducible Research

In the realm of drug discovery and development, the quality of research-grade small molecules is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery and development, the quality of research-grade small molecules is paramount to the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the essential quality control (QC) criteria for 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into the critical analytical techniques required to ensure the identity, purity, and stability of this compound, and compare its quality parameters with those of relevant alternatives, empowering researchers to make informed decisions for their studies.

The Imperative of Stringent Quality Control

The seemingly minor presence of impurities or degradation products in a research compound can lead to misleading biological data, false positives or negatives, and ultimately, the failure of promising research avenues. For a molecule like 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, which may be utilized in sensitive biological assays, ensuring a high degree of purity is not just a recommendation but a necessity. A robust QC framework validates the structural integrity of the molecule and quantifies any potential contaminants that could interfere with its intended biological activity.

Core Quality Control Parameters

A research-grade sample of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine should meet stringent criteria for identity, purity, and stability. The following sections outline the key analytical tests and their acceptance criteria.

Identity Confirmation

The first step in QC is to unequivocally confirm the chemical structure of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful technique for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra should be consistent with the expected structure of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine. Key diagnostic signals should be present, and their chemical shifts, multiplicities, and integration values must align with the assigned structure. For example, in the ¹H NMR spectrum, one would expect to see distinct signals for the methyl groups, the pyrazole ring proton, and the protons of the azetidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should correspond to the calculated exact mass of the compound (C₁₀H₁₆N₄, [M+H]⁺ = 193.1448). This confirms the elemental composition of the molecule.

Purity Assessment

Purity is a critical parameter that directly impacts the reliability of experimental results.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of small molecules. For research-grade 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, the purity should be ≥98% as determined by HPLC analysis, typically using a UV detector at a suitable wavelength (e.g., 254 nm)[1]. The chromatogram should show a single major peak corresponding to the target compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying and quantifying impurities. The LC-MS analysis should confirm the mass of the main peak as that of the target compound and provide mass information for any minor impurity peaks.

Physicochemical Characterization
  • Appearance: The physical appearance of the compound should be recorded and consistent from batch to batch. It is typically a solid, and its color should be noted (e.g., white to off-white).

  • Solubility: The solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol, water) should be determined to facilitate its use in various assays.

Comparison with Alternative Research Compounds

When selecting a research compound, it is often beneficial to compare its quality attributes with those of structurally similar alternatives. This allows researchers to choose the most suitable molecule for their specific application.

Feature5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amineAlternative A: 1,3-Dimethyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-amineAlternative B: 1,3,5-trimethyl-1H-pyrazol-4-amine
Purity (HPLC) ≥98%≥97%≥98%
Identity Confirmation ¹H NMR, ¹³C NMR, HRMS¹H NMR, ¹³C NMR, HRMS¹H NMR, ¹³C NMR, HRMS
Potential Impurities Unreacted starting materials, residual solventsUnreacted starting materials, residual solventsUnreacted starting materials, residual solvents
Biological Target Profile (Hypothetical) Kinase X Inhibitor(Hypothetical) Kinase Y Inhibitor(Hypothetical) Receptor Z Agonist

Note: The biological target profiles are hypothetical and should be experimentally determined.

Experimental Protocols

To ensure transparency and reproducibility, detailed experimental protocols for the key QC analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • ¹H NMR: Acquire at least 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Visualizing the QC Workflow

A streamlined and logical workflow is essential for efficient and effective quality control.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Approval Sample Receive Compound Batch Appearance Visual Inspection (Appearance) Sample->Appearance Solubility Solubility Test Appearance->Solubility NMR ¹H and ¹³C NMR Spectroscopy Solubility->NMR MS High-Resolution Mass Spectrometry NMR->MS Structure Consistent HPLC HPLC-UV (≥98% Purity) MS->HPLC Correct Mass LCMS LC-MS (Impurity Profiling) HPLC->LCMS Purity Confirmed CoA Generate Certificate of Analysis LCMS->CoA Impurity Profile Acceptable Release Release for Research Use CoA->Release

Caption: Quality Control Workflow for Research-Grade Small Molecules.

Conclusion

The quality of research chemicals is a cornerstone of reliable and impactful scientific discovery. For 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine, a commitment to rigorous quality control, encompassing identity, purity, and stability, is non-negotiable. By adhering to the QC criteria and analytical protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more robust and reproducible experimental data. This, in turn, accelerates the path from basic research to the development of novel therapeutics.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 5-(azetidin-1-yl) Dimethyl-Pyrazole Isomers

Introduction: The Regioselectivity Challenge in Pyrazole Synthesis The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge in Pyrazole Synthesis

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1][2] When synthesizing substituted pyrazoles, such as 5-(azetidin-1-yl) dimethyl-pyrazoles, a common and critical challenge arises from the reaction of an unsymmetrical 1,3-dicarbonyl precursor with a substituted hydrazine (e.g., methylhydrazine). This condensation reaction frequently lacks absolute regioselectivity, leading to the formation of a mixture of constitutional isomers.[1][3] For drug development professionals, distinguishing between these isomers is not a mere academic exercise; it is a regulatory and safety imperative, as different regioisomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.

This guide provides an in-depth comparison of analytical methodologies to reliably separate and unequivocally identify 5-(azetidin-1-yl) dimethyl-pyrazole regioisomers. We will move beyond simple protocol recitation to explain the underlying principles that make these techniques effective, empowering researchers to make informed decisions in their own discovery and development workflows.

The Synthetic Origin of Isomeric Mixtures

The most common route to a dimethyl-pyrazole core involves the condensation of a pentane-2,4-dione equivalent with methylhydrazine. The nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. While electronic and steric factors can favor one isomer, the formation of a mixture is common. This results in two primary regioisomers: the intended 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazole (Isomer A) and the closely related 3-(azetidin-1-yl)-1,5-dimethyl-1H-pyrazole (Isomer B).

G cluster_reactants Reactants cluster_products Products Precursor Azetidinyl-Substituted 1,3-Diketone Reaction Condensation (e.g., in Ethanol, reflux) Precursor->Reaction Hydrazine Methylhydrazine Hydrazine->Reaction Mixture Crude Product: Mixture of Regioisomers Reaction->Mixture Lacks complete regioselectivity IsomerA Isomer A: 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazole Mixture->IsomerA IsomerB Isomer B: 3-(azetidin-1-yl)-1,5-dimethyl-1H-pyrazole Mixture->IsomerB

Caption: Integrated workflow for isomer separation and identification.

Part 1: Chromatographic Separation - The Essential First Step

Due to their similar physical and chemical properties, separating pyrazole regioisomers can be challenging. [4][5]Column chromatography is the most common and effective method for preparative scale separation. [6] Causality Behind the Choice: The slight difference in polarity between the isomers is the key to their separation. The positioning of the N-methyl group and the azetidinyl substituent alters the molecule's overall dipole moment and its ability to interact with the stationary phase (typically silica gel). Isomer B, with the azetidinyl group at C3, may be slightly more polar and thus have a lower retention factor (Rf) on silica gel compared to Isomer A.

Experimental Protocol 1: Separation via Flash Chromatography
  • TLC Optimization:

    • Stationary Phase: Standard silica gel 60 F254 plates.

    • Mobile Phase Screening: Begin with a non-polar system like 20% Ethyl Acetate (EtOAc) in Hexane. Gradually increase the polarity. A good solvent system will show two distinct spots with a ΔRf of at least 0.1. Common systems include EtOAc/Hexane, Dichloromethane(DCM)/Methanol, or Acetone/Hexane.

    • Visualization: UV light (254 nm) and staining (e.g., potassium permanganate).

  • Flash Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Column Packing: Pack the column as a slurry in the initial, low-polarity mobile phase.

    • Sample Loading: For optimal separation, use the dry loading method. [4]Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

    • Elution: Start with the mobile phase identified during TLC optimization. A shallow gradient of increasing polarity (e.g., from 10% to 50% EtOAc in hexane) is often more effective than an isocratic elution. [4] * Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure fractions of each isomer.

Part 2: Spectroscopic Characterization - The Unambiguous Proof

Once separated, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is required for definitive structural assignment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful technique for distinguishing constitutional isomers by mapping the unique electronic environment of each proton and carbon nucleus. [7][8]For pyrazoles, specific 2D NMR experiments provide irrefutable evidence of connectivity. [9][10][11]

  • ¹H NMR: The chemical shifts of the pyrazole ring proton (at C4), the two methyl groups (one on a carbon, one on a nitrogen), and the azetidine protons will all be slightly different between the two isomers. However, these differences can be subtle and are not, by themselves, definitive proof. The N-H proton of a pyrazole ring typically appears as a very broad signal between 10-14 ppm, but in our N-methylated case, this will be absent. [11]

  • ¹³C NMR: The number of signals will be the same for both isomers, but their chemical shifts will differ, particularly for the pyrazole ring carbons (C3, C4, and C5). [12]

  • 2D NMR (HMBC & NOESY): The Decisive Experiments The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving this puzzle. [9][11]It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to "walk" across the molecular skeleton and build definitive connections.

    The Causality of HMBC:

    • For Isomer A (1,3-dimethyl-5-azetidinyl) , the protons of the N1-methyl group will show a 3-bond correlation (³J) to the C5 carbon, which is directly attached to the azetidinyl group. They will also show a 2-bond correlation (²J) to the C3 carbon.

    • For Isomer B (1,5-dimethyl-3-azetidinyl) , the protons of the N1-methyl group will show a ³J correlation to the C3 carbon (attached to the azetidinyl group) and a ²J correlation to the C5 carbon.

    This difference provides an unambiguous method of assignment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can further support the assignment by showing through-space proximity between the N1-methyl protons and the protons on the C5 substituent. [9]

Experimental Protocol 2: Structural Elucidation using 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of a pure, isolated isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Acquire Standard Spectra: Record high-quality ¹H and ¹³C{¹H} spectra.

  • Acquire 2D Spectra:

    • HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate each proton directly to its attached carbon. This confirms the assignments for the CH, CH₂, and CH₃ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. Use a standard HMBC pulse sequence, optimizing for a long-range coupling constant of ~8 Hz.

  • Data Analysis (The Litmus Test):

    • Identify the signal for the N1-methyl protons in the ¹H spectrum.

    • On the HMBC spectrum, find the vertical trace corresponding to this N1-methyl signal.

    • Observe the cross-peaks along this trace. You will see correlations to two pyrazole ring carbons.

    • Identify which of these correlated carbons is the quaternary carbon bearing the azetidinyl group (its chemical shift will be distinct in the ¹³C spectrum).

    • If the N1-methyl protons correlate to the azetidinyl-bearing carbon, the compound is Isomer B . If they correlate to the other substituted pyrazole carbon, the compound is Isomer A .

B. Mass Spectrometry (MS): A Confirmatory Technique

While isomers have identical molecular weights, their fragmentation patterns in the mass spectrometer can differ, providing a "fingerprint" for each molecule. [8][13][14]This is especially true under Electron Impact (EI) ionization used in GC-MS.

Causality of Fragmentation: The stability of the resulting fragment ions dictates the fragmentation pathway. The position of the substituents on the pyrazole ring influences which bonds are most likely to break. For instance, the cleavage of the azetidinyl ring or the loss of a methyl group might be more or less favorable depending on the electronic stabilization provided by the adjacent N-methyl group. One isomer might show a characteristic loss of a specific neutral fragment that is less prominent in the spectrum of the other. [9]

Experimental Protocol 3: Differentiation by GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100-500 ppb) of each pure isomer in a volatile solvent like Methanol or Acetonitrile.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Method: Use a standard capillary column (e.g., DB-5ms). Program a temperature gradient (e.g., start at 80°C, ramp at 20°C/min to 300°C) to ensure good peak shape and separation from any minor impurities.

  • MS Method: Set the ionization energy to 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis:

    • Confirm that both isomers show the same molecular ion peak (M⁺).

    • Carefully compare the relative intensities of the major fragment ions. Look for unique fragments or significant differences in the abundance of common fragments between the two isomers.

Summary of Expected Analytical Data

Technique Isomer A: 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazole Isomer B: 3-(azetidin-1-yl)-1,5-dimethyl-1H-pyrazole Rationale for Differentiation
TLC (Silica) Higher Rf (Less Polar)Lower Rf (More Polar)Differences in overall molecular dipole moment.
¹H NMR Unique chemical shifts for C4-H, N1-Me, C3-Me, and azetidine protons.Unique chemical shifts for C4-H, N1-Me, C5-Me, and azetidine protons.Different electronic environments for all nuclei.
¹³C NMR Unique chemical shifts for C3, C4, C5.Unique chemical shifts for C3, C4, C5.Different electronic environments for all nuclei.
HMBC (Key) ³J correlation from N1-Me protons to C5. ³J correlation from N1-Me protons to C3. This is the most reliable and unambiguous diagnostic test.
MS Identical Molecular Ion (M⁺). Unique fragmentation pattern.Identical Molecular Ion (M⁺). Unique fragmentation pattern.Different fragment ion stabilities lead to distinct fingerprints.

Conclusion and Final Recommendation

The synthesis of 5-(azetidin-1-yl) dimethyl-pyrazoles frequently yields a mixture of regioisomers that must be carefully separated and identified. While chromatographic techniques are essential for isolation, they are not sufficient for structural assignment. Similarly, mass spectrometry alone is inconclusive as isomers share the same molecular weight.

The definitive and most scientifically robust method for differentiating these isomers is 2D NMR spectroscopy, specifically the HMBC experiment . The unambiguous long-range correlation between the N1-methyl protons and the carbons of the pyrazole ring (C3 and C5) provides irrefutable proof of structure. This should be considered the gold-standard technique, with all other data (chromatography, MS, ¹H NMR) serving as crucial, but supporting, evidence in a comprehensive characterization package. Adherence to this integrated workflow ensures scientific integrity and absolute confidence in the identity of the molecules advancing through the drug development pipeline.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. (n.d.). Google Scholar.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved March 7, 2026, from [Link]

  • Regioselective Synthesis of 5-Substituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved March 7, 2026, from [Link]

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267–3270. [Link]

  • Mass spectral investigation of compounds 1 and 11-15. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Retrieved March 7, 2026, from [Link]

  • The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Miloso, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5853. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. Retrieved March 7, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 7, 2026, from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved March 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

Introduction As a novel heterocyclic amine, 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is increasingly utilized in synthetic chemistry and drug discovery programs. Its unique structure, combining a substituted pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a novel heterocyclic amine, 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine is increasingly utilized in synthetic chemistry and drug discovery programs. Its unique structure, combining a substituted pyrazole core with a strained azetidine ring, offers significant potential in scaffold development. However, these same structural features necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere procedure to explain the chemical rationale behind each recommendation, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Assessment: A Structurally-Informed Approach

Table 1: Inferred Hazard Profile and Rationale

Hazard ClassInferred RiskJustification and Causality
Acute Toxicity Harmful if swallowed. Pyrazole and its derivatives can exhibit moderate oral toxicity.[1][2] The amine functional group can also contribute to toxicity.
Skin Irritation/Corrosion Causes skin irritation. Azetidine itself is corrosive and can cause severe skin burns.[3] Many amine-containing compounds are known skin irritants.[1][4][5]
Eye Damage/Irritation Causes serious eye irritation. Both azetidine and substituted pyrazoles are often classified as serious eye irritants.[1][3][4][5]
Reactivity Incompatible with strong oxidizing agents, acids. The amine group can react exothermically with strong acids.[6] The overall compound may react violently with strong oxidizers.[7]
Environmental Potentially toxic to aquatic life. Pyrazole-based compounds can be persistent in wastewater and harmful to aquatic organisms.[8] It is prudent to assume ecotoxicity.

Based on this assessment, 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine must be managed as a hazardous chemical waste stream.[9][10][11]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to create a reliable barrier against exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, given the inferred risk of skin irritation and potential corrosivity from the azetidine moiety.[1][3]
Eye/Face Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes, which could cause serious eye irritation or damage.[5]
Skin and Body Protection A chemical-resistant apron or lab coat.To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required if handled in a fume hood.All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation risk.[12]

Step-by-Step Disposal Workflow

The proper disposal of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine requires a systematic approach from the point of generation to the final hand-off to waste management professionals. Never dispose of this chemical down the drain or in the regular trash.[3][13][14]

Protocol 1: Waste Collection & Segregation
  • Designate a Waste Stream: Classify all waste containing 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine as "Non-halogenated Organic Hazardous Waste."

  • Segregate at the Source: Keep this waste stream separate from all other chemical wastes, especially incompatible materials like strong acids and oxidizing agents.[6][15][16] Mixing incompatible wastes can lead to dangerous reactions.[13]

  • Collect All Contaminated Materials: This includes not only the pure compound and solutions but also any contaminated items such as gloves, weighing papers, pipette tips, and spill cleanup materials.[17] Place chemically contaminated sharps like needles or broken glass into a designated, puncture-resistant sharps container clearly labeled for chemical contamination.[10]

Protocol 2: Containerization and Labeling
  • Select an Appropriate Container: Use a clean, sealable, and chemically compatible container. The original product container is often the best choice.[18] If unavailable, a high-density polyethylene (HDPE) or glass bottle is a suitable alternative. Ensure the container is in good condition and free of leaks.[10][13]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[9][13][19] This prevents the release of vapors and protects against spills.

  • Label Immediately and Accurately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[11] The label must include:

    • The words "Hazardous Waste".[11][16]

    • The full, unabbreviated chemical name: "5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine".[11]

    • An accurate list of all other chemical constituents and their approximate percentages.

    • The date accumulation started.[3]

    • The relevant hazard pictograms (e.g., Harmful, Irritant).[11]

Protocol 3: Storage and Disposal Request
  • Designate a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[6] This area should be under the control of the generating researcher, at or near the point of generation.

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[13]

  • Store Safely: Ensure the SAA is away from heat sources, open flames, and high-traffic areas.[19] Do not store more than 10-25 gallons of hazardous waste in your lab at any one time, per institutional policy.[10][13]

  • Schedule a Pickup: Once the container is 75-90% full, or within 150 days of the accumulation start date, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[10][13] Provide them with all necessary information from the waste tag.

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste generated from 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine.

G Disposal Workflow for 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine start Waste Generated (Pure compound, solutions, contaminated labware) ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe wear_ppe Don appropriate PPE ppe->wear_ppe No waste_type Identify Waste Type ppe->waste_type Yes wear_ppe->ppe solid_waste Solid Waste (Contaminated gloves, paper, pipette tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, broken glass) waste_type->sharps_waste Sharps containerize_solid Place in designated, sealed hazardous waste container. solid_waste->containerize_solid containerize_liquid Place in designated, sealed hazardous waste container. liquid_waste->containerize_liquid containerize_sharps Place in puncture-resistant sharps container labeled 'Hazardous Chemical Waste'. sharps_waste->containerize_sharps label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - All Components containerize_solid->label_waste containerize_liquid->label_waste containerize_sharps->label_waste store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_waste->store end Contact EHS for Pickup (When full or per time limit) store->end

Sources

Handling

Personal protective equipment for handling 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks with a strict "precautionary principle" framework. The compound 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine integrate...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel heterocyclic building blocks with a strict "precautionary principle" framework. The compound 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine integrates a stable pyrazole core with a highly strained azetidine ring and a primary amine. While this structural motif is exceptionally valuable in medicinal chemistry and drug discovery (particularly for kinase inhibitor synthesis), it presents specific handling challenges due to its basicity, nucleophilicity, and potential as a dermal and respiratory irritant.

Because extensive in vivo toxicity data for highly specific, novel functionalized derivatives is often proprietary or uncharacterized during early R&D, we must ground our operational safety matrix in the validated hazard profile of its parent core structure, 1,3-dimethyl-1H-pyrazol-4-amine [1].

Below is the definitive, field-proven guide for the safe handling, personal protective equipment (PPE) requirements, and logistical management of this compound.

Physicochemical & Hazard Profiling

To build a self-validating safety protocol, we must first understand the physical and chemical properties driving the hazards. The core pyrazole amine is classified under the Globally Harmonized System (GHS) as an acute oral toxicant and a multi-system irritant [1, 2].

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / GHS Code (Parent Core)Operational Implication & Causality
Physical Form Solid (Off-white powder)High risk of aerosolization and static charge accumulation during transfer.
Storage Temperature 2–8°C (Refrigerated)Requires thermal equilibration to room temperature before opening to prevent moisture condensation and azetidine degradation.
Acute Toxicity (Oral) Acute Tox. 4 (H302)Mandates strict laboratory hygiene; requires careful transfer to avoid aerosol ingestion.
Skin Irritation Skin Irrit. 2 (H315)Amines can act as sensitizers and penetrate weak barriers, requiring chemical-resistant elastomers.
Eye Irritation Eye Irrit. 2 (H319)Standard safety glasses leave orbital gaps vulnerable to basic dust; splash goggles are mandatory.
Respiratory Irritation STOT SE 3 (H335)Dictates that all open-container handling must occur within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why each barrier is selected. The basicity of the azetidine and primary amine groups means the compound can easily disrupt lipid bilayers in the skin and mucous membranes.

  • Hand Protection (Double Gloving): Wear disposable nitrile gloves (minimum 4 mil thickness).

    • Causality: Basic heterocycles and amines can rapidly degrade standard latex. Nitrile offers superior chemical resistance. Double-gloving is critical; if the outer glove is contaminated during weighing, it can be immediately doffed and discarded, preserving the inner barrier and preventing dermal absorption during transport to the reaction vessel.

  • Eye Protection: ANSI Z87.1-compliant chemical splash goggles .

    • Causality: Because the compound is a fine powder that causes serious eye irritation (H319), standard safety glasses are insufficient. Micro-particulates can bypass the sides of standard glasses.

  • Respiratory & Engineering Controls: No respirator is required only if handled inside a certified Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a verified face velocity of 80–100 feet per minute (fpm).

    • Causality: The compound's H335 classification means inhalation will cause immediate respiratory tract inflammation. If engineering controls fail or a large spill occurs outside the hood, an N95 or P100 particulate respirator must be donned immediately.

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat with knit cuffs.

Operational Workflow: Safe Weighing and Transfer Protocol

Powdered amines are notorious for holding static charges, which can cause the material to "jump" from the spatula, leading to contamination and exposure. Follow this self-validating methodology:

Step-by-Step Methodology:

  • Verification: Verify the fume hood monitor reads >80 fpm. Don all PPE outlined in Section 2.

  • Thermal Equilibration: Remove the sealed compound vial from the 4°C refrigerator. Place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze or degrade the strained azetidine ring and cause the powder to clump, making accurate weighing impossible.

  • Static Mitigation: Pass an anti-static gun (e.g., Zerostat) over the weighing boat or tared vial, and use a grounded, stainless-steel micro-spatula.

  • Dispensing: Weigh the required mass directly into a tared reaction vial rather than a secondary weighing boat. Causality: This minimizes transfer steps, reducing the risk of aerosolization and compound loss.

  • Sealing: Cap the vial tightly. If transporting the chemical to another bench or lab, place the vial inside a secondary shatterproof container (e.g., a 50 mL plastic centrifuge tube).

  • Decontamination: Wipe down the analytical balance and fume hood surface with a lint-free wipe dampened with isopropanol (IPA). Causality: IPA effectively dissolves trace amine residues without causing hazardous exothermic reactions.

G A 1. Pre-Operation Verify Hood & PPE B 2. Container Opening Equilibrate to RT A->B Flow > 100 fpm C 3. Dispensing Use Anti-Static Tools B->C Powder handling D 4. Transfer Seal in Secondary Container C->D Mass verified Spill Spill Detected C->Spill Accidental release E 5. Decontamination Wipe with IPA D->E Post-transfer Mitigation Deploy Spill Kit (Absorbent & IPA) Spill->Mitigation

Operational workflow and emergency spill mitigation for pyrazole amine handling.

Emergency Response & Spill Mitigation

In the event of an accidental release of 5-(azetidin-1-yl)-1,3-dimethyl-1H-pyrazol-4-amine powder:

  • Isolate: Alert nearby personnel and restrict access to the spill zone.

  • Contain: Surround the powder with a chemical absorbent pad. Do not dry sweep. Causality: Sweeping with a brush violently aerosolizes the respiratory irritant.

  • Wet-Wipe: Dampen a disposable laboratory towel with a compatible solvent (isopropanol or ethanol) to dissolve and carefully wipe up the powder.

  • Neutralize: Wash the affected surface with a dilute acidic wipe (e.g., 5% acetic acid) to neutralize any residual basic amine, followed by a final wipe with distilled water.

  • Dispose: Place all contaminated wipes and outer gloves into a sealed, labeled hazardous waste bag.

Waste Disposal Plan

Proper disposal prevents dangerous downstream reactions in laboratory waste carboys.

  • Solid Waste: Contaminated PPE, weighing boats, and spatulas must be placed in a solid hazardous waste bin explicitly labeled "Toxic/Irritant Solid Waste - Amine Contaminated."

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Dimethyl Sulfoxide), dispose of it in the designated "Halogenated" or "Non-Halogenated" organic waste carboy.

  • Critical Compatibility Warning: Never dispose of concentrated solutions of this basic amine into waste containers known to hold strong acids, acid chlorides, or strong oxidizing agents. Causality: The nucleophilic amine and azetidine ring can undergo violent, exothermic acid-base neutralization or oxidation reactions, potentially over-pressurizing the waste carboy.

References

  • National Center for Biotechnology Information. "1,3-dimethyl-1H-pyrazol-4-amine dihydrochloride | C5H11Cl2N3 | CID 17349594 - Safety and Hazards." PubChem Database, 2025. URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.